Triclocarban-13C6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9Cl3N2O |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)N[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Triclocarban-13C6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Triclocarban-13C6. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of triclocarban, a widely used antimicrobial agent.
Chemical Identity and Physical Properties
This compound is a stable, isotopically labeled form of triclocarban, where six carbon atoms in one of the phenyl rings are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1216457-76-9 | [1] |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [1] |
| Molecular Weight | 321.54 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 250-253 °C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Purity | >95% (HPLC) |
Synthesis
The synthesis of this compound is analogous to the established industrial methods for unlabeled triclocarban. The key difference lies in the use of a 13C-labeled precursor for one of the aromatic rings. The general synthesis involves the reaction of a substituted chlorophenyl isocyanate with a substituted dichloroaniline.[2][4]
Two primary synthetic routes can be employed:
-
Reaction of 4-chlorophenyl isocyanate with 3,4-dichloroaniline-¹³C₆.
-
Reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-¹³C₆.
A patent describes a solvent-free synthesis method for unlabeled triclocarban, which could potentially be adapted for the labeled compound. This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenylisocyanate in a solid reactor at elevated temperatures.[1]
Spectroscopic Properties
3.1. Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled triclocarban due to the six ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of fragments related to the urea linkage and the chlorinated phenyl rings. This predictable mass shift is fundamental to its use as an internal standard.[5]
3.2. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled triclocarban, as the ¹³C labeling does not significantly alter the chemical shifts of the protons.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the six labeled carbon atoms in one of the aromatic rings. These signals will be significantly enhanced and will exhibit ¹³C-¹³C coupling if adjacent carbons are labeled. The chemical shifts of the unlabeled carbons will be consistent with those of triclocarban.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of triclocarban in various matrices, such as environmental and biological samples.
4.1. Preparation of Stock Solutions
A standard protocol for preparing a stock solution for use in analytical standards is as follows:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the solid in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution.[3]
-
Dilute the solution with a solvent compatible with the analytical method, such as methanol or acetonitrile, to achieve the desired final concentration.
-
Store the stock solution in an airtight, light-resistant container at a low temperature (-20°C or -80°C) to ensure stability.[6]
4.2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the detection and quantification of triclocarban, utilizing this compound as an internal standard.
Experimental Workflow:
Methodology Details:
-
Sample Preparation: The sample (e.g., soil, water, urine) is spiked with a known amount of this compound solution.[7][8]
-
Extraction: The analytes (triclocarban and this compound) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][9]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where triclocarban and this compound are separated from other matrix components on a C18 column.[7]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both triclocarban and this compound (Multiple Reaction Monitoring - MRM).[7]
-
Quantification: The concentration of triclocarban in the original sample is determined by comparing the peak area ratio of the native analyte to its ¹³C₆-labeled internal standard against a calibration curve.[7]
Table 2: Example MRM Transitions for Triclocarban and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triclocarban | 315.0 | 160.0, 127.0 |
| This compound | 321.0 | 166.0, 133.0 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Applications
The primary application of this compound is as an internal standard for the accurate and precise quantification of triclocarban in:
-
Environmental Monitoring: Assessing the presence and levels of triclocarban in water, soil, sediment, and biosolids.[7]
-
Human Biomonitoring: Measuring triclocarban exposure in human samples such as urine, blood, and nails.[8][9]
-
Drug Development and Toxicology Studies: In pharmacokinetic and metabolism studies to trace the fate of triclocarban.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its utility in robust analytical methods like LC-MS/MS, enable accurate and reliable quantification of triclocarban, contributing to a better understanding of its environmental fate and potential human exposure.
References
- 1. CN104230759A - Preparation method of 3,4,4-trichlorocarbonylaniline - Google Patents [patents.google.com]
- 2. Triclocarban - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sludgenews.org [sludgenews.org]
- 8. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
Toxicological Profile and Assessment of Triclocarban-13C6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive toxicological profile and assessment of Triclocarban-13C6. As an isotopically labeled analog of Triclocarban (TCC), its toxicological properties are considered identical to the parent compound. This compound is primarily utilized as an internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices.[1][2] Therefore, this document focuses on the extensive toxicological data available for Triclocarban.
Chemical and Physical Properties
Triclocarban is a broad-spectrum antimicrobial agent.[3][4] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea | [3] |
| CAS Number | 101-20-2 | [3] |
| Molecular Formula | C₁₃H₉Cl₃N₂O | [3] |
| Molecular Weight | 315.58 g/mol | [3] |
| Melting Point | 254-256 °C | [3] |
| Water Solubility | Limited | [5] |
| Log Kow | 4.9 | [5] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Absorption
Following oral administration in rats, Triclocarban is absorbed from the gastrointestinal tract.[6] Dermal absorption in humans is limited, with studies estimating that a small fraction of the applied dose is absorbed systemically.[7][8]
Distribution
Absorbed Triclocarban distributes to various tissues. Following oral administration in rats, the highest concentrations of radioactivity were found in the liver and kidneys.[5]
Metabolism
Triclocarban undergoes extensive metabolism in both humans and animal models.[6][7] The primary metabolic pathways include hydroxylation of the aromatic rings and direct glucuronidation of the urea nitrogens.[6][8] In humans, the major urinary metabolites are N-glucuronides.[6][7][9] In rats, hydroxylated metabolites, which are subsequently conjugated with sulfates and glucuronic acid, are predominant.[6] The gut microbiota also plays a significant role in the metabolism of Triclocarban within the colon.[10]
Excretion
In humans, following oral administration, approximately 27% of the dose is excreted in the urine and 70% in the feces.[9] In rats, excretion is primarily via the feces (85-86%), with a smaller portion in the urine (3-6%).[6] A significant amount of the absorbed dose is excreted into the bile.[6]
Toxicological Profile
Acute Toxicity
Triclocarban exhibits low acute toxicity. The oral LD50 in rats is reported to be greater than 34,600 mg/kg, and in mice, it is greater than 5,000 mg/kg.[3][11][12] The dermal LD50 in rabbits is greater than 7,940 mg/kg.[11]
| Species | Route | LD50 | Reference |
| Rat | Oral | >34,600 mg/kg | [11] |
| Mouse | Oral | >5,000 mg/kg | [3][12] |
| Mouse | Intraperitoneal | 2,100 mg/kg | [3][11] |
| Rabbit | Dermal | >7,940 mg/kg | [11] |
Subchronic and Chronic Toxicity
Repeat-dose studies in rats have identified the liver, spleen, kidneys, and testes as target organs.[5] A 12-month chronic oral toxicity study in male rats reported effects such as anemia, and increased liver and spleen weights, with microscopic changes in the spleen, bone marrow, liver, and kidney.[5]
Genotoxicity
The genotoxicity of Triclocarban has been evaluated in several in vitro assays with conflicting results.
-
Ames Test: Studies have shown that Triclocarban is not mutagenic in various Salmonella typhimurium strains (TA97, TA98, TA100, and TA102), with or without metabolic activation.[13][14]
-
Comet Assay: Some studies have reported a concentration-dependent increase in DNA damage in human cell lines (HaCaT) at non-cytotoxic concentrations, suggesting a potential for genotoxicity.[15][16] However, other studies using HaCaT and L02 cells did not find a significant increase in DNA damage.[13][14]
-
Micronucleus Assay: Studies on HaCaT and L02 cells did not show a significant increase in the frequency of micronucleated cells.[13][14]
-
Mammalian Chromosome Aberration Test: One study identified Triclocarban as being positive for inducing chromosomal aberrations at a concentration of 10 µg/mL.[15][16]
Reproductive and Developmental Toxicity
Triclocarban has been shown to have reproductive and developmental effects in animal studies. A three-generation oral feeding study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 75 mg/kg/day, based on effects on pup weights.[17] At higher doses, testicular degeneration has been observed in rats.[5] In aquatic organisms, Triclocarban has been shown to be toxic to reproduction at environmentally relevant concentrations.[4][18]
| Study Type | Species | NOAEL | LOAEL | Endpoint | Reference |
| Three-generation study | Rat | 25 mg/kg/day | 75 mg/kg/day | Pup weights | [17] |
| Chronic feeding | Rat | - | 3,000 ppm | Testicular degeneration | [5] |
Endocrine Disruption
Triclocarban is considered an endocrine-disrupting chemical (EDC).[18] It has been shown to interfere with multiple hormonal signaling pathways.
-
Androgen Receptor (AR) Signaling: Triclocarban itself has little to no androgenic activity but acts as an amplifier of testosterone's effects.[19][20] It enhances testosterone-induced AR-mediated gene transcription both in vitro and in vivo.[19][20][21] This can lead to the abnormal growth of testosterone-dependent organs, such as the prostate gland in rats.[3]
-
Estrogen Receptor (ER) Signaling: Triclocarban exhibits weak estrogenic activity on its own but can enhance the effects of estradiol on ER-mediated gene expression.[21][22] It has been shown to activate estrogen receptor alpha (ERα).[22] More recent studies suggest that Triclocarban can act as an agonist for the estrogen-related receptor gamma (ERRγ) at human exposure levels.[23] It has also been implicated in promoting breast cancer progression through the G protein-coupled estrogen receptor.[24]
-
Aryl Hydrocarbon Receptor (AhR) and Constitutive Androstane Receptor (CAR): Triclocarban has been shown to activate CAR and exhibit weak activity on the AhR.[21][22]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
S. typhimurium strains (e.g., TA97, TA98, TA100, TA102) are exposed to various concentrations of Triclocarban (e.g., 0.1-1000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix from rat liver).[13][14]
-
The mixture is plated on a minimal glucose agar medium.
-
After incubation, the number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[15]
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Methodology:
-
Human cell lines (e.g., HaCaT keratinocytes, L02 hepatocytes) are exposed to different concentrations of Triclocarban (e.g., 2.5, 5, 10, 15 µM) for a specified duration (e.g., 24 hours).[13][14][15]
-
Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[13]
-
DNA is stained with a fluorescent dye, and the "comet" images are analyzed to quantify DNA damage (e.g., % DNA in the tail, tail length, olive tail moment).[13]
-
In Vitro Androgen and Estrogen Receptor-Mediated Bioassays
-
Principle: These assays utilize recombinant cell lines that contain a hormone-responsive element linked to a reporter gene (e.g., luciferase). Activation of the receptor by a ligand or a substance that modulates ligand activity leads to the expression of the reporter gene.
-
Methodology:
-
Cell lines stably transfected with an androgen-responsive element (e.g., T47D-ARE) or an estrogen-responsive element (e.g., BG1-ERE) are used.[21]
-
Cells are treated with a natural hormone (testosterone or estradiol) alone or in combination with various concentrations of Triclocarban (e.g., 1-10 µM).[21][25]
-
After incubation, cell lysates are assayed for luciferase activity. An enhancement of the hormone-induced luciferase signal in the presence of Triclocarban indicates an amplifying effect.[21]
-
Visualizations
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Workflow for in vitro genotoxicity assessment of Triclocarban.
Androgen Receptor Signaling Amplification by Triclocarban
Caption: Amplification of androgen receptor signaling by Triclocarban.
Triclocarban Metabolism Pathway
References
- 1. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triclocarban - Wikipedia [en.wikipedia.org]
- 4. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. escholarship.org [escholarship.org]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - ProQuest [proquest.com]
- 14. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cleanproduction.org [cleanproduction.org]
- 18. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha | PLOS One [journals.plos.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. stacks.cdc.gov [stacks.cdc.gov]
Isotopic Labeling Efficiency of (Triclocarban-13C6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Triclocarban with a hexacarbon (13C6) isotope on one of its phenyl rings. This isotopically labeled compound, (Triclocarban-13C6), serves as a critical internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices. This guide will cover its synthesis, isotopic purity, and primary applications, with a focus on the quantitative data and experimental methodologies.
Introduction to Isotopic Labeling and Triclocarban
Triclocarban (TCC) is a broad-spectrum antibacterial agent that has been widely used in personal care products.[1][2] Its persistence in the environment and potential endocrine-disrupting effects have necessitated the development of sensitive and accurate analytical methods for its detection and quantification.[3] Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that relies on the use of a stable isotope-labeled internal standard, such as (this compound), to achieve high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[4]
(this compound) is a form of Triclocarban where six carbon atoms in one of the aromatic rings have been replaced with the heavy isotope of carbon, 13C. This mass shift allows for its differentiation from the native (12C) Triclocarban by mass spectrometry, while maintaining nearly identical chemical and physical properties.
Isotopic Labeling Efficiency and Purity
The utility of (this compound) as an internal standard is directly dependent on its isotopic and chemical purity. Commercially available standards of (this compound) typically report high levels of both.
| Parameter | Typical Specification | Source |
| Isotopic Purity | 99% | [5][6] |
| Chemical Purity | ≥98% | [5][6] |
Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, six 13C atoms). A 99% isotopic purity indicates that 99% of the (this compound) molecules are fully labeled with six 13C atoms, minimizing interference from partially labeled or unlabeled molecules.
Chemical Purity indicates the percentage of the material that is (this compound), free from other chemical contaminants that could interfere with the analysis.
Synthesis of (this compound)
The synthesis of (this compound) involves the reaction of a 13C-labeled precursor with an unlabeled reactant. The general synthesis of Triclocarban is achieved by reacting a substituted aniline with a corresponding isocyanate.[2] For the synthesis of (this compound), one of these precursors, typically the aniline, is uniformly labeled with 13C in its aromatic ring.
Experimental Protocol: Synthesis of (this compound)
The following protocol is a likely synthetic route based on established chemical principles for urea formation and the availability of labeled precursors.
Step 1: Synthesis of Aniline-13C6 (Precursor)
The key labeled precursor is Aniline-13C6. Its synthesis can be achieved through various methods, often starting from a simpler 13C-labeled benzene derivative.[1][7] High-purity Aniline-13C6 is commercially available and is a critical starting material for the subsequent reaction.[2]
Step 2: Reaction with 3,4-Dichlorophenyl Isocyanate
Unlabeled 3,4-dichlorophenyl isocyanate is reacted with Aniline-13C6 in an appropriate solvent to form the urea linkage.
-
Reactants: Aniline-13C6 and 3,4-dichlorophenyl isocyanate.
-
Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to prevent side reactions.
-
Procedure:
-
Dissolve Aniline-13C6 in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a stoichiometric amount of 3,4-dichlorophenyl isocyanate to the solution while stirring.
-
The reaction is typically carried out at room temperature and may be gently heated to ensure completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product, (this compound), often precipitates out of the solution and can be collected by filtration.
-
Step 3: Purification
The crude (this compound) is purified to remove any unreacted starting materials and byproducts.
-
Techniques: Recrystallization from a suitable solvent or column chromatography are common methods for purification.
-
Analysis: The purity of the final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
- 1. Synthesis of 4-13C and 3,5-13C labeled aniline as precursor of 13C-labeled monosubstituted benzenes [inis.iaea.org]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 6. CLM-7286-10X-M-1.2 - Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 1 mg/mL in methanol [isotope.com]
- 7. Buy Aniline-13C6 | 100849-37-4 [smolecule.com]
Stability of Triclocarban-13C6: An In-Depth Technical Guide for Researchers
Introduction
Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been extensively used in personal care products for decades. Its isotopically labeled analog, Triclocarban-13C6 (TCC-13C6), serves as a crucial internal standard for accurate quantification in various biological and environmental matrices. Understanding the stability of TCC-13C6 is paramount for ensuring the reliability of analytical data in pharmacokinetic, toxicological, and environmental fate studies. This technical guide provides a comprehensive overview of the stability of TCC-13C6 in different matrices, including plasma, soil, and water. It details experimental protocols for stability assessment and summarizes available quantitative data.
Stability in Biological Matrices: Plasma
Experimental Protocol: Plasma Stability Assessment
This protocol is a general guideline for determining the short-term, long-term, and freeze-thaw stability of this compound in plasma.
Objective: To evaluate the stability of this compound in plasma under various storage conditions.
Materials:
-
This compound certified reference standard
-
Human plasma (or other relevant species) with appropriate anticoagulant (e.g., K2EDTA)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
-20°C and -80°C freezers
-
Refrigerator (2-8°C)
-
Water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Spiking of Plasma: Spike a pool of blank plasma with the TCC-13C6 stock solution to achieve a known concentration (e.g., a mid-range concentration from the intended calibration curve).
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition and time point.
-
Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of aliquots to establish the baseline concentration.
-
Stability Conditions:
-
Short-Term (Bench-Top) Stability: Store aliquots at room temperature (e.g., 20-25°C) for specific durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 0, 1, 3, 6, and 12 months).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them completely at room temperature. Analyze after 1, 3, and 5 cycles.
-
-
Sample Analysis: At each designated time point, retrieve the samples, process them (e.g., by protein precipitation or liquid-liquid extraction), and analyze the concentration of TCC-13C6 using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of TCC-13C6 remaining at each time point relative to the T0 concentration. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.
Stability in Environmental Matrices: Soil and Water
The stability of Triclocarban, and by extension TCC-13C6, in environmental matrices is influenced by factors such as temperature, pH, light exposure, and microbial activity.
Stability in Soil
Studies have shown that TCC is persistent in soil, particularly under anaerobic conditions. In aerobic soil, the degradation of TCC is slow.
| Matrix | Condition | Parameter | Value | Reference |
| Aerobic Soil | Laboratory Incubation | Half-life | 108 days | [5][6] |
| Anaerobic Soil | Laboratory Incubation (70 days) | Degradation | Persistent | [5][6] |
Experimental Protocol: Soil Stability Assessment
This protocol outlines a general procedure for evaluating the stability of TCC-13C6 in soil.
Objective: To determine the degradation rate of this compound in soil under controlled laboratory conditions.
Materials:
-
This compound
-
Representative soil sample (characterized for pH, organic matter content, texture)
-
Analytical balance
-
Incubator
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris and adjust the moisture content to a specific level (e.g., 60% of water holding capacity).
-
Spiking: Treat a known mass of soil with a solution of TCC-13C6 to achieve a desired concentration. Homogenize the spiked soil thoroughly.
-
Incubation: Place the treated soil in incubation vessels (e.g., flasks) and store them in an incubator at a constant temperature (e.g., 25°C) in the dark. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., nitrogen).
-
Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), collect soil subsamples from the incubation vessels.
-
Extraction: Extract TCC-13C6 from the soil samples using an appropriate solvent and extraction technique (e.g., sonication or accelerated solvent extraction).
-
Analysis: Analyze the concentration of TCC-13C6 in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of TCC-13C6 versus time and determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
Stability in Aqueous Matrices
The stability of TCC in water is significantly influenced by photodegradation. Hydrolysis is not considered a major degradation pathway under typical environmental pH conditions.
| Matrix | Condition | Observation | Reference |
| Aqueous Solution | UV Radiation | Photodegradation follows pseudo-first-order kinetics. | |
| Aqueous Solution | High pH | Photolysis rate is favored. | |
| Aqueous Solution | Presence of humic acid, bicarbonate, nitrate, sulfate | Hinders photolysis. |
Experimental Protocol: Aqueous Stability (Photodegradation)
This protocol provides a framework for assessing the photodegradation of TCC-13C6 in water.
Objective: To evaluate the rate and pathway of this compound photodegradation in an aqueous solution.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
pH buffers
-
Photoreactor with a specific light source (e.g., xenon lamp simulating sunlight)
-
Quartz tubes
-
LC-MS/MS system
Procedure:
-
Solution Preparation: Prepare an aqueous solution of TCC-13C6 of a known concentration. The pH of the solution can be adjusted using appropriate buffers.
-
Irradiation: Place the solution in quartz tubes and expose them to the light source in the photoreactor. Control the temperature during the experiment. Wrap control samples in aluminum foil to keep them in the dark.
-
Sampling: At various time intervals, withdraw aliquots from the irradiated and control solutions.
-
Analysis: Analyze the concentration of TCC-13C6 in the samples using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of photodegradation by plotting the concentration of TCC-13C6 against time. Identify potential degradation products by analyzing the mass spectra.
Degradation Pathways
The degradation of Triclocarban can proceed through several pathways, primarily microbial degradation and photodegradation. The primary degradation products are often chloroanilines and dechlorinated carbanilides.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of TCC-13C6 in various matrices. Its high selectivity and sensitivity allow for accurate measurements even at low concentrations. The use of TCC-13C6 as an internal standard corrects for matrix effects and variations in sample preparation and instrument response. High recovery rates (often >95%) reported in studies using TCC-13C6 as a surrogate standard in soil and biosolids analysis indicate its stability throughout the extraction and analytical process[7].
This compound is a stable isotopically labeled standard essential for the accurate analysis of Triclocarban. While it exhibits long-term stability in prepared solutions when stored at low temperatures, its stability in complex matrices is dependent on the specific storage and environmental conditions. In soil, it is persistent, with slow aerobic degradation. In aqueous environments, photodegradation is a key factor in its transformation. A significant data gap exists for the quantitative stability of TCC-13C6 in plasma. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments, ensuring the integrity and reliability of their analytical results. Future research should focus on generating specific stability data for TCC-13C6 in biological matrices to further support its use in human exposure and toxicological studies.
References
- 1. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Commercial Suppliers of (Triclocarban-13C6) for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Triclocarban-13C6, a stable isotope-labeled internal standard crucial for a variety of research applications, including pharmacokinetics, metabolism studies, and environmental analysis. This document details product specifications from prominent suppliers, outlines experimental protocols for its use, and visualizes key biological pathways and experimental workflows.
Commercial Availability and Product Specifications
This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key quantitative data for this compound offered by leading commercial vendors.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity | Format |
| MedChemExpress | HY-W585956 | 1216457-76-9 | 321.54 | 99.23% | >98% | Solid |
| Cambridge Isotope Laboratories | CLM-7286-1.2 | N/A | 321.54 | 98% | 99% (for 4'-chlorophenyl-¹³C₆) | 100 µg/mL in Acetonitrile |
| Toronto Research Chemicals | T774687 | 1216457-76-9 | 321.54 | >98% (typically) | Not explicitly stated | Solid |
Note: While Toronto Research Chemicals provides a certificate of analysis with their products, the specific isotopic enrichment for this compound was not publicly available at the time of this guide's compilation. Researchers are advised to request the certificate of analysis for lot-specific data.
Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of unlabeled Triclocarban in various matrices. It also has applications in studying the biological effects of Triclocarban.
Quantitative Analysis of Triclocarban in Biological and Environmental Samples using Isotope Dilution LC-MS/MS
This protocol provides a general framework for the quantification of Triclocarban. Specific parameters may need to be optimized based on the matrix and instrumentation.
Objective: To accurately quantify Triclocarban concentrations in samples such as plasma, urine, or water.
Materials:
-
This compound (Internal Standard)
-
Unlabeled Triclocarban (for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
Prepare a stock solution of unlabeled Triclocarban at 1 mg/mL.
-
Generate a series of calibration standards by serial dilution of the unlabeled Triclocarban stock solution and spiking a known amount of the internal standard working solution into each.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of the sample (e.g., plasma, urine), add a known amount of the this compound internal standard.
-
Precondition the SPE cartridge with Methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% Methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., Acetonitrile or Methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Triclocarban from matrix components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Triclocarban and this compound.
-
Example Transitions (Negative Mode):
-
Triclocarban: m/z 313 -> m/z 160
-
This compound: m/z 319 -> m/z 166
-
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Triclocarban in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Assessment of Triclocarban's Effect on Androgen Receptor Signaling
This protocol describes a cell-based reporter assay to investigate the potential endocrine-disrupting effects of Triclocarban. This compound can be used as a tracer in parallel experiments to determine cellular uptake and metabolism.
Objective: To determine if Triclocarban modulates androgen receptor (AR) transcriptional activity.
Materials:
-
A suitable mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., PC-3 or LNCaP cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and antibiotics.
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
Dihydrotestosterone (DHT) as the AR agonist.
-
Triclocarban.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Seeding:
-
Culture the cells in standard medium.
-
For the experiment, switch to a medium containing charcoal-stripped FBS for at least 24 hours to reduce background hormonal effects.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare a dose-response range of Triclocarban in the charcoal-stripped FBS medium.
-
Treat the cells with different concentrations of Triclocarban in the presence and absence of a fixed, sub-maximal concentration of DHT.
-
Include appropriate controls: vehicle control (e.g., DMSO), DHT alone, and Triclocarban alone.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein content or a co-transfected control reporter to account for differences in cell number and transfection efficiency.
-
Plot the fold induction of luciferase activity relative to the vehicle control for each treatment condition.
-
Analyze the data to determine if Triclocarban alone has agonistic activity or if it potentiates the effect of DHT.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quantitative analysis of Triclocarban and a simplified representation of the androgen receptor signaling pathway potentially modulated by Triclocarban.
Caption: Workflow for Quantitative Analysis of Triclocarban.
Caption: Simplified Androgen Receptor Signaling Pathway.
Technical Guide: Triclocarban-13C6 Certificate of Analysis and Purity
This technical guide provides a comprehensive overview of the certificate of analysis and purity of Triclocarban-13C6 for researchers, scientists, and professionals in drug development. This compound is the isotope-labeled version of Triclocarban, a broad-spectrum antibacterial agent.[1][2] The isotopic labeling makes it an ideal internal standard for quantitative analysis of Triclocarban in various biological and environmental samples.
Product Identification and Specifications
This compound is identified by its unique CAS number and molecular formula. The table below summarizes its key chemical properties.
| Property | Value | Source |
| Chemical Name | 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea-13C6 | N/A |
| Synonyms | 3,4,4′-Trichlorocarbanilide-13C6 | [2] |
| CAS Number | 1216457-76-9 | [1] |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [1] |
| Molecular Weight | 321.54 g/mol | [1][3] |
Purity and Analytical Data
The purity of this compound is a critical parameter for its use as an analytical standard. High purity ensures the accuracy and reliability of quantitative methods. Different suppliers report purity values determined by various analytical techniques.
| Supplier/Source | Purity Specification | Analytical Method |
| MedchemExpress | 99.23% | Not Specified |
| Cambridge Isotope Laboratories | 98% (for a 100 µg/mL solution in acetonitrile) | Not Specified |
| Sigma-Aldrich (for unlabeled Triclocarban) | ≥98.0% | HPLC |
Experimental Protocols
The determination of purity and the use of this compound as an internal standard typically involve chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds and analytical standards.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The purity of the target compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.
Typical Protocol:
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where Triclocarban absorbs strongly (e.g., 265 nm).
-
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the this compound peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification using this compound as an Internal Standard
LC-MS/MS is a highly sensitive and selective technique used for quantifying trace levels of compounds in complex matrices. This compound is an ideal internal standard for the analysis of Triclocarban because it has the same chemical properties and chromatographic behavior but a different mass, allowing for its distinct detection by the mass spectrometer.[4]
Principle: The sample is first separated by liquid chromatography, and then the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and then a specific fragment ion is detected, providing high selectivity.
Typical Protocol:
-
Sample Preparation:
-
The sample (e.g., soil, water, urine) is extracted to isolate the analytes of interest.
-
A known amount of this compound internal standard is added to the sample extract.
-
-
LC Separation: The extract is injected into an LC system, typically with a C18 column, to separate Triclocarban from other matrix components.
-
MS/MS Detection:
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Triclocarban and this compound.
-
-
Quantification: The concentration of Triclocarban in the original sample is determined by comparing the peak area ratio of the native Triclocarban to the this compound internal standard against a calibration curve.
Visualizations
Workflow for Purity Determination by HPLC
Caption: Workflow for determining the purity of this compound using HPLC.
Logical Relationship for Quantification using LC-MS/MS with an Internal Standard
Caption: Logical workflow for the quantification of Triclocarban using LC-MS/MS with this compound as an internal standard.
References
An In-depth Technical Guide on the Applications of Triclocarban-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the scientific literature on the applications of Triclocarban-13C6. The primary application of this isotopically labeled compound is as an internal standard for the accurate quantification of Triclocarban (TCC), a widely used antimicrobial agent, in various environmental and biological matrices. This guide details the experimental protocols, presents quantitative data from multiple studies, and visualizes the analytical workflows.
Triclocarban, a chlorinated carbanilide, has been extensively used in personal care products such as antibacterial soaps and lotions.[1] Due to its widespread use and persistence, it has become a contaminant of emerging concern in the environment, detectable in wastewater, biosolids, and soil.[2][3] Consequently, robust and reliable analytical methods are crucial for monitoring its presence and understanding its environmental fate and potential for human exposure. This compound, with its stable isotope label, serves as an ideal internal standard in mass spectrometry-based methods, compensating for matrix effects and variations in sample preparation and instrument response.
Data Presentation
The following tables summarize the quantitative data from various studies that have utilized this compound for the analysis of TCC.
Table 1: Method Detection and Quantification Limits for Triclocarban (TCC)
| Matrix | Method | Detection Limit (MDL) | Quantitation Limit (LOQ) | Reference |
| Soil | PLE-LC-MS/MS | - | 0.05 ng/g | [2] |
| Biosolids | PLE-LC-MS/MS | - | 0.05 ng/g | [2] |
| Rat Feces | LLE-HPLC-MS/MS | 69.0 ng/g | 92.9 ng/g | [3] |
| Human Urine | Online SPE-HPLC-MS/MS | 0.1 µg/L | - | [1] |
| Human Plasma | Online SPE-LC-MS/MS | 0.15 nM (50 pg/mL) | - | [4] |
Table 2: Recovery Rates for Triclocarban (TCC) Analysis
| Matrix | Spiking Level | Recovery (%) | Reference |
| Soil | 50 and 300 ng/g | >95 | [2] |
| Biosolids | 500, 5000, and 10,000 ng/g | >95 | [2] |
| Human Urine | 10, 30, and 100 nM | 104 ± 8 | [4] |
| Human Plasma | 10, 30, and 100 nM | 104 ± 8 | [4] |
Experimental Protocols
Detailed methodologies for the analysis of TCC using this compound as an internal standard are provided below for different sample matrices.
This protocol is based on Pressurized Liquid Extraction (PLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
Sample Preparation (PLE):
-
Air-dry soil samples and oven-dry biosolid samples.
-
Mix a known amount of the dried sample (e.g., 5 g of soil or 0.2 g of biosolids) with Ottawa sand.
-
Place the mixture into a stainless steel extraction cell with a glass fiber filter at the outlet.
-
Spike the sample with a known amount of this compound (e.g., 20 ng).
-
Perform one cycle of extraction with acetone under the following conditions:
-
Oven Temperature: 100 °C
-
Extraction Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 100%
-
-
The resulting extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Column Temperature: 50 °C
-
Mobile Phase A: 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient: A linear gradient is employed, starting at 50% B, holding for 0.5 min, then ramping to 70% B over 3 min, followed by re-equilibration.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triclocarban (TCC): m/z 313 > 160
-
This compound: m/z 319 > 160[2]
-
-
-
This protocol utilizes a liquid-liquid extraction (LLE) method followed by HPLC-MS/MS.[3]
-
Sample Preparation (LLE):
-
Thaw frozen fecal samples.
-
To 0.1 g of feces, add 50 µL of 500 ng/mL this compound and vortex for 1 minute.
-
Add 5 mL of 80:20 acetonitrile/water and vortex for 30 seconds.
-
Sonicate the sample for 30 minutes.
-
Centrifuge at 1500 rpm for 8 minutes at 21 °C.
-
Filter the supernatant through a 0.45 µm filter.
-
Evaporate the filtrate to 1 mL under a stream of nitrogen.
-
Reconstitute the sample to 2 mL with a 1:1 mixture of methanol/water.
-
-
HPLC-MS/MS Analysis:
-
The specific chromatographic and mass spectrometric conditions can be adapted from similar analyses, such as those for soil and biosolids, with potential modifications to the gradient to ensure optimal separation from the fecal matrix components.
-
This protocol involves online Solid-Phase Extraction (SPE) coupled with LC-MS/MS for rapid and sensitive analysis.[4]
-
Sample Preparation (Online SPE):
-
Urine or plasma samples are directly injected into the online SPE-LC-MS/MS system.
-
The online SPE cartridge traps the analytes of interest (TCC and this compound) while salts and other matrix components are washed away.
-
The trapped analytes are then eluted from the SPE cartridge and transferred to the analytical LC column.
-
-
LC-MS/MS Analysis:
-
Chromatography: A rapid separation is achieved on a suitable C18 column.
-
Mass Spectrometry: ESI in negative mode with MRM is used for detection and quantification.
-
The method is capable of baseline separation and quantification of TCC and its metabolites in under 7 minutes, including the online SPE step.[4]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of Triclocarban in different matrices.
Caption: Workflow for TCC analysis in environmental samples.
Caption: Workflow for TCC analysis in fecal samples.
Caption: Workflow for TCC analysis in biological fluids.
References
- 1. Urinary Concentrations of the Antibacterial Agent Triclocarban in United States Residents: 2013–2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sludgenews.org [sludgenews.org]
- 3. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (Triclocarban-13C6) as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative analysis of triclocarban (TCC) in environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triclocarban-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.
Overview and Principle
Triclocarban is a high-production-volume antimicrobial agent used in a variety of personal care products. Its widespread use leads to its presence in wastewater, biosolids, and other environmental compartments. Accurate monitoring of TCC levels is essential for environmental risk assessment. Isotope dilution mass spectrometry, using this compound, is the gold standard for the quantification of TCC. This method involves spiking the sample with a known amount of the labeled internal standard at the beginning of the sample preparation process. The internal standard co-extracts with the native analyte and experiences the same analytical variations. The ratio of the signal from the native analyte to the signal from the internal standard is used for quantification, leading to highly accurate and precise results.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid (biosolids/sludge and soil) samples.
2.1.1. Protocol for Water Samples (via Solid-Phase Extraction - SPE)
This protocol is adapted from methodologies for similar analytes in aqueous matrices.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and process as soon as possible.
-
Spiking with Internal Standard: To a 200 mL water sample, add a known concentration of this compound solution in methanol to achieve a final concentration relevant to the expected analyte concentration range.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5-10 mL of an appropriate solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
2.1.2. Protocol for Biosolids, Sludge, and Soil Samples (via Pressurized Liquid Extraction - PLE)
This protocol is based on established methods for the extraction of TCC from solid environmental matrices[1][2].
-
Sample Preparation: Homogenize and air-dry soil samples. Oven-dry biosolid/sludge samples.
-
Spiking with Internal Standard: Weigh approximately 0.2 g of dried biosolids or 5 g of dried soil into a PLE extraction cell. Spike the sample with a known amount of this compound (e.g., 20 ng)[1].
-
PLE Extraction:
-
Extract Concentration: Evaporate the collected extract to dryness under a gentle stream of nitrogen[1].
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile or the initial mobile phase[1].
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Triclocarban and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[3].
-
Mobile Phase A: 2 mM ammonium acetate in water[3].
-
Mobile Phase B: Acetonitrile[3].
-
Flow Rate: 0.3 mL/min[3].
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[3].
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Data Presentation
The following tables summarize the quantitative data for the analysis of Triclocarban using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclocarban (TCC) | 313.1 | 160.0 | Optimize for specific instrument |
| This compound (IS) | 319.0 | 160.0 | Optimize for specific instrument |
Note: The product ion at m/z 160 corresponds to the 4-chloroaniline fragment. The collision energy should be optimized for the specific mass spectrometer being used.
Table 2: Method Performance Data for Solid Matrices
| Matrix | Method Detection Limit (MDL) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Average Recovery (%) | Reference |
| Soil | 0.58 | Not Reported | 96.0 ± 1.2 | [1] |
| Biosolids | 3.08 | Not Reported | 99.3 ± 4.4 | [1] |
| Soil | 0.05 | Not Reported | 93-102 | [2] |
| Biosolids | 0.05 | Not Reported | 93-102 | [2] |
Note: Recovery for the internal standard (this compound) was reported to be 98.2 ± 2.9% in soil and 95.7 ± 5.1% in biosolids[1].
Visualizations
Diagram 1: Experimental Workflow for Triclocarban Analysis
References
Application Notes and Protocols for the Quantitative Analysis of Triclocarban using Triclocarban-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of triclocarban (TCC) in various matrices using its stable isotope-labeled internal standard, Triclocarban-¹³C₆. The use of an isotopic internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Introduction
Triclocarban (TCC) is a broad-spectrum antimicrobial agent that has been widely used in personal care products such as soaps, deodorants, and lotions.[1][2][3][4] Due to its widespread use, TCC is a common environmental contaminant found in water resources, soil, and biosolids.[2][5][6] Concerns over its potential for endocrine disruption and the development of bacterial resistance have led to increased monitoring of TCC in both environmental and biological samples.[2][7]
This application note details a robust and sensitive method for the quantification of TCC using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Triclocarban-¹³C₆ as an internal standard (IS).[5] The methodologies described are applicable to a range of sample types, including environmental waters, biosolids, and biological matrices.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analysis of triclocarban using an isotope dilution LC-MS/MS method. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS Method Performance
| Parameter | Result | Matrix | Reference |
| Linearity Range | 0.2 - 12 µg/L | Environmental Water | [8] |
| Correlation Coefficient (r²) | > 0.998 | Environmental Water | [8] |
| Limit of Detection (LOD) | 0.040 - 0.58 µg/L | Environmental Water | [8] |
| Limit of Quantification (LOQ) | 10 ng/L | Wastewater Effluents | |
| Recovery | 70.0 - 103.5% | Environmental Water | [8] |
| Precision (RSD) | 7.0 - 8.8% | Environmental Water | [8] |
| LOD | 1.5 ng/g (d.w.) | Biosolids | [9] |
| LOQ | 1 ng/L | Beverage Samples | [10][11] |
| LOQ | 0.01 - 0.02 µg/kg | Food Samples | [10][11] |
Table 2: Triclocarban Concentrations in Environmental and Biological Samples
| Sample Type | Concentration Range | Location/Study | Reference |
| River Water (downstream of WWTP) | 84 ± 110 ng/L (mean ± SD) | United States | [6] |
| River Water (upstream of WWTP) | 12 ± 15 ng/L (mean ± SD) | United States | [6] |
| Wastewater | up to 6750 ng/L | Greater Baltimore area | [1] |
| Dried Primary Sludge | 19,300 ± 7100 µg/kg (mean ± SD) | United States | [6] |
| Biosolids | 4890 to 9280 ng/g | Michigan WWTPs | [5] |
| Agricultural Soil (biosolids-impacted) | 1.20 to 65.10 ng/g | Michigan | [5] |
| Human Urine (major metabolites) | ~30 ng/mL | Subjects showered with TCC-containing soap | [2] |
| Human Plasma (major metabolite) | 0 - 20 ng/mL | Subjects showered with TCC-containing soap | [2] |
Experimental Protocols
Materials and Reagents
-
Standards: Triclocarban (TCC) and Triclocarban-¹³C₆ (TCC-¹³C₆) analytical standards.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, acetone, and water.
-
Reagents: Formic acid, acetic acid, and ammonium formate.
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.
-
Filters: 0.2 µm syringe filters.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.
3.2.1. Aqueous Samples (e.g., River Water, Wastewater)
This protocol is based on solid-phase extraction (SPE).[1][12]
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: Fortify the sample (e.g., 200 mL) with a known amount of Triclocarban-¹³C₆ internal standard.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg) with methanol followed by deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the retained analytes with methanol (e.g., 4 mL).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before LC-MS/MS analysis.
3.2.2. Solid Samples (e.g., Biosolids, Soil)
This protocol utilizes pressurized liquid extraction (PLE).[5][9]
-
Sample Preparation: Homogenize and, if necessary, freeze-dry the solid sample.
-
Spiking: Spike a known amount of the homogenized sample with the Triclocarban-¹³C₆ internal standard.[5]
-
PLE Extraction:
-
Solvent Evaporation: Evaporate the extract to dryness under nitrogen.
-
Reconstitution: Resuspend the residue in a small volume of acetonitrile.[5]
-
Cleanup (if necessary): For complex matrices, an additional cleanup step using SPE may be required.
-
Filtration: Filter the final extract through a 0.2 µm syringe filter prior to analysis.
3.2.3. Biological Samples (e.g., Plasma, Whole Blood)
This protocol involves liquid-liquid extraction.[7]
-
Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes.
-
Spiking: Spike an aliquot of the sample (e.g., whole blood or plasma) with the Triclocarban-¹³C₆ internal standard.
-
Lysis (for whole blood): Mix whole blood with deionized water (e.g., 1:5 ratio) to lyse the cells.[7]
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.[7]
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of triclocarban.
Table 3: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity Series LC or equivalent[13] |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm)[14][15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Acetic Acid[1][14][15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[14][15] |
| Flow Rate | 0.3 - 0.5 mL/min[4][14][15] |
| Column Temperature | 40 °C[14][15] |
| Injection Volume | 5 - 20 µL |
| Elution | Gradient elution is typically used to separate TCC from matrix components. |
Table 4: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)[13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for TCC | 313 [M-H]⁻ or 312.9708 [M-H]⁻[1][15] |
| Product Ions (m/z) for TCC | 160.00[16] |
| Precursor Ion (m/z) for TCC-¹³C₆ | Typically +6 Da from the TCC precursor ion |
| Product Ions (m/z) for TCC-¹³C₆ | Typically the same or a corresponding shifted fragment |
Visualizations
Experimental Workflow for Aqueous Sample Analysis
Caption: Workflow for the analysis of triclocarban in aqueous samples.
Experimental Workflow for Solid Sample Analysis
Caption: Workflow for the analysis of triclocarban in solid samples.
Conclusion
The use of Triclocarban-¹³C₆ as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, selective, and accurate method for the quantitative analysis of triclocarban in a variety of complex matrices. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the monitoring and risk assessment of this compound. The adaptability of the sample preparation techniques allows for the successful application of this method to diverse sample types encountered in environmental and biological studies.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. sludgenews.org [sludgenews.org]
- 6. researchgate.net [researchgate.net]
- 7. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. massbank.eu [massbank.eu]
- 15. massbank.eu [massbank.eu]
- 16. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Triclocarban-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Triclocarban-13C6, an isotopically labeled internal standard for Triclocarban (TCC). The protocol described herein is applicable to various matrices, including environmental and biological samples, and is essential for accurate quantification in pharmacokinetic, metabolism, and environmental fate studies. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure ease of adoption and implementation in a laboratory setting.
Introduction
Triclocarban (TCC) is a widely used antimicrobial agent found in numerous personal care products.[1][2] Its prevalence has led to concerns about its environmental persistence and potential human health effects.[3][4] Accurate and reliable quantification of TCC in various matrices is crucial for toxicological assessments and regulatory monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy in quantitative analysis.[1][5] This application note provides a detailed LC-MS/MS method for the analysis of this compound, which serves as a critical component in the precise measurement of TCC.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is dependent on the sample matrix. Below are protocols for common matrices.
Aqueous Samples (e.g., River Water, Wastewater)
-
Solid-Phase Extraction (SPE):
-
Acidify the water sample (e.g., 200 mL) to pH 3.[1]
-
Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.[5]
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
-
Solid Samples (e.g., Soil, Sludge, Biosolids)
-
Pressurized Liquid Extraction (PLE):
-
Mix the solid sample with a drying agent (e.g., diatomaceous earth).
-
Spike the sample with this compound internal standard.
-
Extract the sample using a PLE system with an appropriate solvent mixture (e.g., acetonitrile/water).[5][6]
-
The resulting extract can be further cleaned up using SPE as described for aqueous samples.[5]
-
Biological Samples (e.g., Feces)
-
Liquid-Liquid Extraction (LLE):
-
Homogenize the fecal sample (e.g., 0.1 g) in a suitable solvent.[2]
-
Add 50 µL of 500 ng/mL this compound.[2]
-
Add 5 mL of 80:20 acetonitrile/water and vortex thoroughly.[2]
-
Sonicate the sample for 30 minutes.[2]
-
Centrifuge the sample and filter the supernatant.[2]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[2]
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended instrumental parameters for the analysis of Triclocarban and its labeled internal standard.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity Series LC or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) or Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[6][7] |
| Column Temperature | 40-50 °C[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water or 0.02% Acetic Acid in Water[2][6] |
| Mobile Phase B | Acetonitrile or Methanol[2][6] |
| Flow Rate | 0.40 mL/min[6] |
| Injection Volume | 10 µL |
| Gradient Elution | A linear gradient starting from 50% B, increasing to 70-80% B, and then returning to initial conditions for re-equilibration is a common approach.[6][8] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI)[1][6] |
| Polarity | Negative[1][6] |
| Capillary Voltage | 3.0 - 4.0 kV[6][9] |
| Source Temperature | 120 °C[6] |
| Desolvation Temperature | 350 °C[6] |
| Desolvation Gas Flow | 697 L/h[6] |
| Cone Gas Flow | 49 L/h[6] |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM)[6][8] |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. Two transitions, a quantifier and a qualifier, should be monitored for each analyte.[10]
Table 3: MRM Transitions for Triclocarban and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Triclocarban (TCC) | 313.1 | 160.0 | Quantifier[2][8] |
| Triclocarban (TCC) | 313.1 | 126.2 | Qualifier[3] |
| This compound | 318.9 | 159.9 | Quantifier [11] |
| This compound | 318.9 | 165.9 (projected) | Qualifier |
Note: The qualifier transition for this compound is projected based on the fragmentation pattern of the native compound. It is recommended to confirm the optimal product ions during method development.
Data Presentation
Table 4: Example Quantitative Data Summary
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Triclocarban | Biosolids | 0.2 ng/g | 0.5 ng/g | 98.3 ± 5.0[5] |
| Triclocarban | Soil | 0.58 ng/g | - | >95[6] |
| Triclocarban | River Water | 0.9 ng/L | - | -[4] |
| Triclocarban | Wastewater | 3 - 50 ng/L | - | -[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General experimental workflow for this compound analysis.
Logical Relationship of Analytical Components
This diagram shows the relationship between the different components of the analytical method.
Caption: Relationship between analytical components for accurate quantification.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard is paramount for achieving accurate results, particularly in complex matrices. The detailed protocols for sample preparation and instrument conditions, along with the specified MRM transitions, offer a solid foundation for researchers to implement this method in their laboratories for a variety of applications, from environmental monitoring to pharmacokinetic studies.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sludgenews.org [sludgenews.org]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forensicrti.org [forensicrti.org]
- 11. agilent.com [agilent.com]
Application Notes: Analysis of Triclocarban in Environmental Samples using Triclocarban-¹³C₆ as an Internal Standard
Introduction
Triclocarban (TCC) is a high-production-volume antimicrobial agent extensively used in personal care products such as soaps and sanitizers.[1][2] Its widespread use leads to its continuous release into the environment through wastewater treatment plant (WWTP) effluents and the land application of biosolids.[3][4] Due to its persistence and potential endocrine-disrupting effects, monitoring TCC levels in various environmental compartments is crucial.[2]
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of organic micropollutants in complex environmental matrices.[5][6] This method utilizes a stable isotope-labeled internal standard, such as Triclocarban-¹³C₆, which closely mimics the behavior of the native analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[5][6] These application notes provide a detailed protocol for the analysis of TCC in water, soil, and biosolids using Triclocarban-¹³C₆.
Experimental Protocols
Sample Preparation and Extraction
a) Water Samples (River Water, Wastewater Effluent)
This protocol is adapted from methodologies employing solid-phase extraction (SPE) for the preconcentration of TCC from aqueous matrices.[1][7]
-
Apparatus and Materials:
-
Glass fiber filters (0.7 µm)
-
Solid-phase extraction cartridges (e.g., Oasis HLB, 60 mg)[7]
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
-
-
Procedure:
-
Filter water samples (typically 200 mL) through a glass fiber filter to remove suspended solids.[5]
-
Spike the filtered water sample with a known amount of Triclocarban-¹³C₆ internal standard solution (e.g., 20 ng).[3]
-
Condition the SPE cartridge with sequential additions of methanol and deionized water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the retained analytes with methanol (e.g., 4 mL).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of acetonitrile) for LC-MS/MS analysis.[3]
-
b) Soil and Biosolid Samples
This protocol utilizes pressurized liquid extraction (PLE) for the efficient extraction of TCC from solid matrices.[3][6]
-
Apparatus and Materials:
-
Pressurized liquid extractor (e.g., Dionex ASE 200)
-
Stainless steel extraction cells (e.g., 11 mL)
-
Glass fiber filters
-
Ottawa sand
-
Nitrogen evaporator
-
Autosampler vials
-
-
Procedure:
-
Homogenize and air-dry the soil or oven-dry the biosolid samples.
-
Mix a portion of the dried sample (e.g., 0.2 g of biosolids or 5 g of soil) with Ottawa sand and place it into the extraction cell.[3]
-
Place a glass fiber filter at the outlet of the cell.[3]
-
Spike the sample in the cell with a known amount of Triclocarban-¹³C₆ internal standard solution (e.g., 20 ng).[3]
-
Perform the PLE using acetone as the extraction solvent under the following conditions:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3][7]
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., Agilent SB-C8, 250 × 4.6 mm, 5 µm)[8]
-
Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 70% acetonitrile and 30% water, both containing 10 mM acetic acid.[9]
-
Flow Rate: 0.2 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor the specific precursor-to-product ion transitions for both native TCC and the ¹³C₆-labeled internal standard.
-
MRM Transitions:
-
Triclocarban (TCC): The precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 313. The specific product ions will depend on the instrument and collision energy.[1]
-
Triclocarban-¹³C₆ (Internal Standard): The precursor ion will be at m/z 319 (due to the six ¹³C atoms). The fragmentation pattern will be similar to the native TCC, resulting in product ions with a 6 Da mass shift.
-
-
Source Parameters: Optimized settings for capillary voltage, source temperature, desolvation temperature, and gas flows should be determined for the specific instrument used.[3]
-
Data Presentation
The use of Triclocarban-¹³C₆ as an internal standard allows for accurate quantification. The concentration of TCC in the sample is calculated based on the ratio of the peak area of the native TCC to the peak area of the Triclocarban-¹³C₆ internal standard, using a calibration curve prepared with standards of known concentrations.
Table 1: Method Performance Data for Triclocarban Analysis
| Parameter | Water | Soil | Biosolids | Reference |
| Limit of Detection (LOD) | 0.9 ng/L | 0.58 ng/g | 3.08 ng/g | [3][5] |
| Limit of Quantification (LOQ) | 3 - 50 ng/L (matrix dependent) | 0.05 ng/g | 0.05 ng/g | [1][3] |
| Recovery | >85% (SPE) | >95% (PLE) | >95% (PLE) | [3][7] |
| Matrix Effect | Signal suppression/enhancement can occur, corrected by isotope dilution | Minimal with isotope dilution | Minimal with isotope dilution | [6][7] |
Visualizations
Caption: General workflow for the analysis of Triclocarban in environmental samples.
Caption: Role of Triclocarban-¹³C₆ in ensuring accurate quantification.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. sludgenews.org [sludgenews.org]
- 4. Fate of Triclosan and Evidence for Reductive Dechlorination of Triclocarban in Estuarine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Preparation of (Triclocarban-13C6) Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (TCC) is a broad-spectrum antibacterial agent that has been widely used in personal care products.[1][2] Its isotopically labeled counterpart, Triclocarban-13C6, serves as an essential internal standard for quantitative analysis in various matrices, including environmental and biological samples, using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and other sources of error, thereby enhancing the precision and accuracy of analytical methods.[5] This document provides a detailed protocol for the preparation of this compound stock and working solutions to ensure accurate and reproducible experimental results.
Chemical Properties
A thorough understanding of the chemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [6] |
| Molecular Weight | 321.54 g/mol | [6][7] |
| Appearance | White fine powder or plates | [1][8] |
| Solubility | DMSO: 100 mg/mL (311.00 mM) (ultrasonication may be required) | [6][9] |
| Acetonitrile: A solution of 100 µg/mL is commercially available. | [7] | |
| Methanol: 1.6 g/L at 35 °C | [8] | |
| Water: Insoluble | [2][8] | |
| Storage (Solid) | Room temperature for up to 3 years | [6][9] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [6][9] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution and subsequent working solutions.
Materials and Equipment
-
This compound solid standard
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol or Acetonitrile, HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Preparation of 1 mg/mL Primary Stock Solution in DMSO
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid into a clean, dry weighing boat.
-
Transfer: Carefully transfer the weighed solid into a 1.0 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.8 mL of DMSO to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[6][9]
-
Final Volume: Once the solid is completely dissolved, bring the solution to the 1.0 mL mark with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store at -20°C or -80°C.[6][9]
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution with a suitable solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., acetonitrile or methanol).
Example: Preparation of a 10 µg/mL Working Solution
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 1.0 mL volumetric flask.
-
Add the diluent (e.g., acetonitrile) to the 1.0 mL mark.
-
Cap the flask and vortex thoroughly to ensure homogeneity.
-
This working solution is now ready for use in spiking calibration standards and quality control samples. Prepare fresh working solutions as needed and store them under the same conditions as the stock solution when not in use.
Dilution Calculation Table for Various Concentrations
| Target Concentration (µg/mL) | Volume of 1 mg/mL Stock (µL) | Final Volume (mL) | Diluent |
| 100 | 100 | 1 | Acetonitrile or Methanol |
| 50 | 50 | 1 | Acetonitrile or Methanol |
| 10 | 10 | 1 | Acetonitrile or Methanol |
| 1 | 1 | 1 | Acetonitrile or Methanol |
| 0.1 | 10 (from 10 µg/mL) | 1 | Acetonitrile or Methanol |
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This protocol provides a standardized procedure for the preparation of this compound stock and working solutions. Adherence to these guidelines will help ensure the accuracy and reliability of quantitative analytical methods that utilize this internal standard. Proper storage is critical to maintain the integrity and stability of the prepared solutions.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Persistence of Triclocarban and Triclosan in Soils after Land Application of Biosolids and Bioaccumulation in Eisenia foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 8. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Triclocarban in Environmental Samples by Isotope Dilution Mass Spectrometry using Triclocarban-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (TCC) is a widely used antimicrobial agent found in a variety of personal care products.[1][2] Its extensive use has led to its presence as a contaminant in various environmental matrices, including water, soil, and biosolids.[3][4][5] Accurate and sensitive quantification of TCC is crucial for assessing its environmental fate, potential ecological impact, and human exposure. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[6][7][8] This application note describes a detailed protocol for the quantitative analysis of Triclocarban in environmental samples using Triclocarban-¹³C₆ as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of IDMS involves introducing a known amount of an isotopically labeled version of the analyte (in this case, Triclocarban-¹³C₆) into the sample at the beginning of the analytical process.[6][7] This "isotopic spike" behaves chemically and physically identically to the native analyte (Triclocarban) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains unaffected by variations in sample recovery or matrix effects during analysis.
Experimental Protocols
This section details the methodologies for the analysis of Triclocarban in aqueous and solid samples.
Materials and Reagents
-
Triclocarban (TCC), analytical standard (>99% purity)
-
Triclocarban-¹³C₆ (TCC-¹³C₆), as an internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid
-
Ammonium Acetate
-
Sodium Hydroxide
-
Dichloromethane
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Sample Preparation
Aqueous Samples (e.g., River Water, Wastewater)
-
Fortification: Spike a known volume of the water sample (e.g., 200 mL) with a known amount of Triclocarban-¹³C₆ solution.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent such as methanol or acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Solid Samples (e.g., Soil, Biosolids)
-
Fortification: Add a known amount of Triclocarban-¹³C₆ solution to a pre-weighed amount of the solid sample (e.g., 0.2 g of dried biosolids or 5 g of air-dried soil).[3]
-
Extraction (Pressurized Liquid Extraction - PLE):
-
Concentration and Reconstitution: Concentrate the extract and reconstitute it in the initial mobile phase.
-
Filtration: Filter the extract through a 0.22 µm syringe filter before analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of water (often with an additive like acetic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is typical.[6][9] The addition of 10 mM acetic acid to the mobile phase can enhance sensitivity by forming acetic acid adducts.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both Triclocarban and Triclocarban-¹³C₆ are monitored.
Data Presentation
The following table summarizes quantitative data from various studies employing IDMS with Triclocarban-¹³C₆ for the analysis of Triclocarban.
| Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Recovery (%) | Measured Concentration Range | Reference |
| Aquatic Samples | MDL: 3 - 50 ng/L | - | Up to 6750 ng/L in wastewater | [6] |
| Human Nails | LOQ: 0.2 µg/kg | 98.1 - 106.3 | µg/kg to several mg/kg | [7] |
| Rat Fecal Samples | LOD: 1.46 ng/mL, LOQ: 4.87 ng/mL | - | - | [2] |
| Soil | MDL: 0.58 ng/g | >95 | 1.20 - 65.10 ng/g | [4] |
| Biosolids | MDL: 3.08 ng/g | >95 | 4890 - 9280 ng/g | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Triclocarban analysis using IDMS.
Principle of Isotope Dilution
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of the antimicrobials triclocarban and triclosan in agricultural soils following land application of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triclocarban, triclosan, polybrominated diphenyl ethers, and 4-nonylphenol in biosolids and in soil receiving 33-year biosolids application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. osti.gov [osti.gov]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: Tracing Triclocarban in Wastewater Treatment Using Triclocarban-13C6
Introduction
Triclocarban (TCC) is a widely used antimicrobial agent in personal care products, leading to its continuous release into wastewater systems. Due to its persistence and potential ecological and human health impacts, monitoring its fate and removal in wastewater treatment plants (WWTPs) is crucial. Triclocarban-13C6 serves as an ideal internal standard for the accurate quantification of TCC in complex matrices like wastewater, sludge, and soil. Its use in isotope dilution methods minimizes the effects of sample matrix interference and variations in extraction recovery, ensuring high accuracy and precision in analytical measurements.
This application note provides a comprehensive overview and detailed protocols for using this compound to trace TCC in wastewater treatment processes. The methodologies are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of analytical methods using this compound for the determination of triclocarban in various environmental matrices.
Table 1: Method Detection and Quantification Limits
| Matrix | Analyte | Method | MDL (ng/L) | LOQ (ng/L) | Reference |
| River Water | TCC | LC/ESI/MS | 3 | - | [1] |
| Wastewater | TCC | LC/ESI/MS | 50 | - | [1] |
| Wastewater Effluent | TCC | SBSE-LD-LC/MS/MS | - | 10 | [2][3] |
| Deionized Water | TCC | SPME-HPLC-MS/MS | 0.32-3.44 | - | [4] |
| River Water | TCC | SPME-HPLC-MS/MS | 0.38-4.67 | - | [4] |
| Wastewater | TCC | LC/MS/MS | - | 0.430 (µg/L) | [5] |
MDL: Method Detection Limit, LOQ: Limit of Quantification, LC/ESI/MS: Liquid Chromatography/Electrospray Ionization Mass Spectrometry, SBSE-LD-LC/MS/MS: Stir Bar Sorptive Extraction-Liquid Desorption-Liquid Chromatography-Tandem Mass Spectrometry, SPME-HPLC-MS/MS: Solid-Phase Microextraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Table 2: Recovery Rates of Triclocarban
| Matrix | Spiking Level | Recovery (%) | Method | Reference |
| Groundwater | 0.5 µg/L | 93 ± 8 | SBSE-LD-LC/MS/MS | [2] |
| Wastewater Effluent | 0.5 µg/L | 92 ± 2 | SBSE-LD-LC/MS/MS | [2] |
| Wastewater Effluent | 5 µg/L | 96 ± 5 | SBSE-LD-LC/MS/MS | [2] |
| Soil | 50 and 300 ng/g | >95 | PLE-UPLC-MS/MS | [6] |
| Biosolid | 500, 5000, and 10,000 ng/g | >95 | PLE-UPLC-MS/MS | [6] |
| Deionized Water | Not Specified | 97 - 107 | SPME-HPLC-MS/MS | [4] |
| River Water | Not Specified | 99 - 110 | SPME-HPLC-MS/MS | [4] |
| Raw Wastewater | Not Specified | 65 | SPE-LC/MS/MS | [7] |
PLE-UPLC-MS/MS: Pressurized Liquid Extraction-Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, SPE: Solid-Phase Extraction.
Experimental Protocols
Protocol 1: Analysis of Triclocarban in Aqueous Wastewater Samples using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol describes the extraction and quantification of triclocarban from water samples.
1. Sample Preparation and Spiking:
- Collect wastewater samples in amber glass bottles.
- Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
- To a 200 mL water sample, add a known concentration of this compound internal standard solution.
2. Solid-Phase Extraction (SPE):
- Condition an Oasis HLB (60 mg) SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water.
- Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 4 mL of deionized water to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 4 mL of methanol.
3. Sample Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a specific volume (e.g., 1 mL) of the mobile phase (e.g., 75% methanol in water).
- Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 3.0 mm I.D. × 100 mmL, 3 µm particle size).
- Mobile Phase: A gradient of 5 mM ammonium formate in water and methanol is often used.
- Flow Rate: 0.4 - 0.5 mL/min.
- Injection Volume: 10-20 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
- Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.
- MRM Transitions:
- Triclocarban: Monitor the transition of the precursor ion (m/z 313) to product ions.[1]
- This compound: Monitor the corresponding transition for the labeled standard (e.g., m/z 318.9 to 159.9).[8]
Protocol 2: Analysis of Triclocarban in Sludge and Soil Samples using Pressurized Liquid Extraction (PLE) and LC-MS/MS
This protocol is suitable for the extraction of triclocarban from solid matrices.
1. Sample Preparation and Spiking:
- Air-dry soil samples and oven-dry biosolid samples.
- Homogenize the dried samples.
- Weigh 5 g of the soil sample or 0.2 g of the biosolid sample into a PLE extraction cell.[6]
- Spike the sample with a known amount of this compound internal standard (e.g., 20 ng).[6]
2. Pressurized Liquid Extraction (PLE):
- Mix the sample with a dispersing agent like Ottawa sand.
- Place a glass fiber filter at the outlet of the extraction cell.
- Perform the extraction with an appropriate solvent (e.g., acetone:methanol mixture).
- Typical PLE parameters: 100°C, 1500 psi, 2 static cycles of 5 minutes each.
3. Extract Cleanup and Concentration:
- Collect the extract and concentrate it using a rotary evaporator or a gentle stream of nitrogen.
- The extract may require further cleanup using SPE as described in Protocol 1 to remove matrix interferences.
4. LC-MS/MS Analysis:
- Reconstitute the final extract in the mobile phase.
- Analyze using the LC-MS/MS conditions outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for tracing triclocarban in wastewater.
Caption: Proposed degradation pathway of triclocarban in wastewater treatment.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of triclocarban in wastewater effluent by stir bar sorptive extraction and liquid desorption-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 4. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sludgenews.org [sludgenews.org]
- 7. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes & Protocols for the Quantification of (Triclocarban-13C6) in Soil and Sediment Samples
These application notes provide a comprehensive guide for the quantitative analysis of Triclocarban-13C6 (TCC-13C6) in environmental matrices such as soil and sediment. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in environmental monitoring and fate assessment of Triclocarban (TCC), for which TCC-13C6 serves as an essential internal standard. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for the detection of TCC and its isotopically labeled standard.
Introduction
Triclocarban (TCC) is a widely used antimicrobial agent in personal care products, leading to its frequent detection in wastewater, biosolids, and consequently in soil and sediment that have been amended with biosolids.[1][2][3] Due to its persistence in the environment, accurate and sensitive analytical methods are crucial for monitoring its concentration.[4][5] The use of an isotopically labeled internal standard, such as this compound (TCC-13C6), is the gold standard for achieving accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[4][6]
This document outlines the necessary steps for sample preparation, extraction, and instrumental analysis for the determination of TCC-13C6, which is integral to the quantification of native TCC.
Experimental Protocols
The following protocols describe the detailed methodology for the extraction and analysis of TCC-13C6 in soil and sediment samples. The primary method involves Pressurized Liquid Extraction (PLE) followed by analysis using LC-MS/MS.
1. Sample Preparation and Pressurized Liquid Extraction (PLE)
This protocol is adapted from methodologies that have demonstrated high recovery rates for TCC from solid matrices.[4]
-
Sample Pre-treatment:
-
Air-dry soil and sediment samples to a constant weight.
-
Homogenize the dried samples by grinding and sieving through a 2 mm mesh to ensure uniformity.
-
For biosolid samples, oven-dry at a low temperature (e.g., 40-50°C) and then grind.[4]
-
-
Extraction Cell Preparation:
-
Internal Standard Spiking:
-
Spike the sample mixture directly in the extraction cell with a known amount of this compound solution (e.g., 20 ng).[4] This internal standard will be used to quantify the recovery of the native TCC.
-
-
Pressurized Liquid Extraction (PLE) Conditions:
-
Extract Post-Processing:
-
Collect the extract from the PLE system.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 70% methanol) for LC-MS/MS analysis.[2]
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Analysis
This analytical method provides the necessary sensitivity and selectivity for quantifying TCC and TCC-13C6.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.[4]
-
MRM Transitions: Specific precursor to product ion transitions for both TCC and TCC-13C6 should be monitored. An example is provided in the table below.[4]
-
Data Presentation
The following tables summarize the quantitative data for the analysis of Triclocarban, with this compound used as an internal standard.
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Triclocarban (TCC) | 315.0 | 162.0 | 0.2 | 30 | 20 |
| This compound (IS) | 321.0 | 162.0 | 0.2 | 30 | 20 |
Table 2: Method Detection and Quantification Limits
| Matrix | Analyte | Method Detection Limit (MDL) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Reference |
| Soil | TCC | 0.05 - 0.58 | 0.05 | [4] |
| Soil | TCC | - | 0.1 | [5] |
| Biosolids | TCC | 0.11 - 3.08 | 0.05 | [4] |
| Sediment | TCC | - | 0.5 | [4] |
Table 3: Recovery of Triclocarban using this compound Internal Standard
| Matrix | Spiking Concentration (ng/g) | Average Recovery (%) | Reference |
| Soil | 50 and 300 | >95 | [4] |
| Biosolids | 500, 5000, and 10,000 | >95 | [4] |
| Soil & Biosolids | Not Specified | >60 | [5] |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound in soil and sediment samples.
Caption: Experimental workflow for TCC-13C6 analysis.
Caption: Role of TCC-13C6 in accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. na.eventscloud.com [na.eventscloud.com]
- 3. researchgate.net [researchgate.net]
- 4. sludgenews.org [sludgenews.org]
- 5. Persistence of Triclocarban and Triclosan in Soils after Land Application of Biosolids and Bioaccumulation in Eisenia foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triclocarban-13C6 in Food Safety Analysis: A Detailed Overview
Introduction
Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been widely used in personal care products for decades. Its persistence in the environment and potential for bioaccumulation have raised concerns about its presence in the food chain and subsequent human exposure. Triclocarban is considered an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways. To ensure food safety and protect public health, sensitive and reliable analytical methods are crucial for the monitoring of triclocarban residues in various food matrices. The use of a stable isotope-labeled internal standard, such as Triclocarban-13C6, is essential for accurate quantification by isotope dilution mass spectrometry, which compensates for matrix effects and variations in sample preparation.
This document provides detailed application notes and protocols for the analysis of triclocarban in food samples using this compound as an internal standard. It is intended for researchers, scientists, and professionals involved in food safety analysis and drug development.
Analytical Principle
The principle of the analytical method is based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically identically to the native triclocarban throughout the sample preparation and analysis. By measuring the ratio of the native triclocarban to the labeled internal standard in the final extract, the concentration of triclocarban in the original sample can be accurately determined, correcting for any losses during sample processing and any signal suppression or enhancement in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of triclocarban in different matrices using this compound as an internal standard.
Table 1: Method Performance for Triclocarban Analysis in Foodstuffs
| Food Matrix | Limit of Quantification (LOQ) | Mean Recoveries (%) | Reference |
| Beverages | 1 ng/L | 70.1 - 92.8 | [1] |
| Various Food Samples | 0.01 - 0.02 µg/kg | 70.1 - 92.8 | [1] |
| Human Breast Milk | 0.03 µg/kg | 100.2 - 119.3 | [2] |
Table 2: Method Performance for Triclocarban Analysis in Biosolids
| Matrix | Limit of Detection (LOD) | Mean Recoveries (%) | Reference |
| Biosolids | 0.2 ng/g (dry weight) | 98.3 ± 5 | [3] |
Experimental Protocols
Protocol 1: Analysis of Triclocarban in Milk using QuEChERS and LC-MS/MS
This protocol is a representative method synthesized from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for veterinary drug residue analysis in milk.
1. Materials and Reagents
-
Triclocarban and this compound standards
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL)
2. Sample Preparation and Extraction
-
Pipette 15 mL of a milk sample into a 50 mL QuEChERS extraction tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO4 and 1.5 g NaOAc).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both triclocarban and this compound for quantification and confirmation.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of triclocarban in milk.
Triclocarban's Endocrine Disrupting Signaling Pathway
Triclocarban has been shown to interfere with endocrine signaling, particularly by affecting the Androgen Receptor (AR) and Estrogen Receptor alpha (ERα). It can act as an agonist or potentiate the effects of endogenous hormones, leading to the altered expression of target genes.[4][5][6][7]
Caption: Triclocarban's interference with androgen and estrogen signaling.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of triclocarban in various food matrices. The detailed protocols and data presented here serve as a valuable resource for laboratories involved in food safety monitoring. Understanding the analytical methodologies and the potential endocrine-disrupting effects of triclocarban is essential for assessing human exposure and ensuring the safety of the food supply. Further research and routine monitoring are necessary to fully understand the prevalence of triclocarban in different food commodities and its potential impact on human health.
References
- 1. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects with (Triclocarban-13C6) in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex samples containing Triclocarban (TCC). The focus is on overcoming matrix effects using its stable isotope-labeled internal standard, Triclocarban-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS analysis?
A1: The matrix effect is the alteration of analyte ionization, and therefore the instrument's response, due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[2][3] The effect is particularly pronounced in complex biological and environmental samples like plasma, urine, or biosolids.[1][4] It occurs when matrix components interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the 'gold standard' for mitigating matrix effects.[5] this compound is the ideal internal standard for Triclocarban analysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[6] This means it behaves the same way during sample extraction, cleanup, and chromatographic separation. Crucially, it co-elutes with the analyte and is affected by ion suppression or enhancement in the exact same way.[6] By measuring the ratio of the analyte to the known concentration of the SIL-IS, the method can accurately correct for signal variations caused by the matrix effect and other procedural inconsistencies, leading to reliable quantification.[7]
Q3: How is the matrix effect (ME) quantitatively assessed?
A3: The matrix effect is quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample (Set B) to the peak area of the analyte in a clean solvent (Set A) at the same concentration. The formula is:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Regulatory guidelines often recommend calculating the Matrix Factor (MF) from at least six different sources (lots) of the matrix to assess variability.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery for both TCC and TCC-13C6.
-
Possible Cause: Inefficient sample extraction or loss during sample cleanup.
-
Troubleshooting Steps:
-
Verify Extraction Protocol: Ensure the sample homogenization is complete and that the extraction solvent (e.g., acetone, acetonitrile) is appropriate for the matrix. For complex solid matrices like biosolids, a robust technique like Pressurized Liquid Extraction (PLE) is recommended.[1][7]
-
Check SPE Cartridge: The Solid Phase Extraction (SPE) step is critical for cleanup. Ensure the cartridge type (e.g., Oasis HLB) is correct and has not expired.[7] Verify that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes.
-
Sample pH: Check that the pH of the sample and solvents is optimized for TCC, which can influence its solubility and retention.
-
Issue 2: Analyte (TCC) recovery is low, but the internal standard (TCC-13C6) recovery is acceptable.
-
Possible Cause: This scenario is highly unlikely if a co-eluting SIL-IS is used correctly, as both should be affected equally. If observed, it could point to a fundamental issue.
-
Troubleshooting Steps:
-
Check Standard Concentrations: Verify the spiking concentration of both the analyte and the internal standard solutions. An error in dilution could lead to this apparent discrepancy.
-
Mass Spectrometer Parameters: Confirm that the MRM (Multiple Reaction Monitoring) transitions for both TCC and TCC-13C6 are correctly entered in the instrument method and that the dwell times and collision energies are optimized.
-
Chemical Stability: Ensure that the native TCC in the sample has not degraded due to sample handling or storage conditions.
-
Issue 3: High signal suppression is observed despite using TCC-13C6.
-
Possible Cause: The concentration of matrix components is so high that it is saturating the ionization source's ability to generate ions, affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. While this may raise the limit of detection, the reduction in matrix effects often results in a more accurate and reproducible measurement.
-
Improve Sample Cleanup: Introduce an additional cleanup step or optimize the current one. This could involve using a different SPE sorbent or adding a liquid-liquid extraction (LLE) step.[7]
-
Optimize Chromatography: Modify the LC gradient to better separate TCC from the highly suppressive region of the chromatogram. Often, highly polar matrix components elute at the beginning of the run.[3]
-
Principle of Isotope Dilution for Matrix Effect Compensation
The following diagram illustrates the core principle of how a stable isotope-labeled internal standard compensates for signal variability during LC-MS analysis.
Caption: How TCC-13C6 corrects for matrix-induced ion suppression.
Quantitative Data Summary
The use of this compound has been shown to effectively compensate for matrix effects and ensure high recovery in complex samples like municipal biosolids. The following table summarizes performance data from a validated method.[2][7]
| Parameter | Analyte | Matrix | Result | Citation |
| Mean Recovery | Triclocarban (TCC) | Biosolids | 98.3% ± 5.0% | [7] |
| Mean Matrix Effect (ME) | Triclocarban (TCC) | Biosolids | 100.5% ± 8.4% | [7] |
| Overall Recovery | TCC & TCC-13C6 | Biosolids & Soil | >95% | [1] |
A Matrix Effect value of ~100% indicates that the chosen sample preparation and internal standard combination effectively negates signal suppression or enhancement.
Experimental Protocol: TCC in Biosolids by LC-MS/MS
This protocol is a synthesized example based on validated methods for the analysis of Triclocarban in complex solid matrices like municipal biosolids.[1][2][7]
Sample Preparation: Pressurized Liquid Extraction (PLE) & Solid-Phase Extraction (SPE) Cleanup
The workflow diagram below outlines the key steps from sample receipt to the final extract ready for injection.
Caption: Workflow for TCC extraction and cleanup from biosolids.
Detailed Steps:
-
Homogenization: Weigh approximately 0.2 g of dried, homogenized biosolid sample into a PLE stainless steel cell.[1]
-
Internal Standard Spiking: Spike the sample directly in the cell with a known amount (e.g., 20 ng) of this compound solution.[1]
-
Pressurized Liquid Extraction (PLE): Perform extraction using acetone at 100°C and 1500 psi.[1] Collect the extract.
-
Solvent Exchange: Evaporate the acetone extract and reconstitute in a solvent suitable for SPE loading (e.g., 5% methanol in water).
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition: Condition an Oasis HLB SPE cartridge with methanol followed by water.[7]
-
Load: Pass the reconstituted sample extract through the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute TCC and TCC-13C6 from the cartridge using an appropriate solvent like acetonitrile or methanol.[7]
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase (e.g., 50:50 acetonitrile:water). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent[1] |
| Column | C18 reverse-phase, e.g., ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.40 mL/min[1] |
| Gradient | Start at 50% B, ramp to 70% B over 3 minutes, hold, and re-equilibrate[1] |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |
| MRM Transitions | Triclocarban: Monitor appropriate precursor > product ion transitionThis compound: Monitor appropriate precursor > product ion transition |
| Collision Energy | Optimized for each transition |
References
- 1. sludgenews.org [sludgenews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for (Triclocarban-13C6) to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of (Triclocarban-13C6) to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (this compound)?
A1: Solid (this compound) should be stored at room temperature.[1] When stored correctly, the solid compound is stable for up to three years.
Q2: How should I store solutions of (this compound)?
A2: For optimal stability, solutions of (this compound) should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: What solvents are recommended for dissolving (this compound)?
A3: (this compound) can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile.[1][2] When using DMSO, it is advisable to use a freshly opened bottle, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For certain applications, ultrasonic assistance may be necessary to achieve complete dissolution.[1]
Q4: What are the visual signs of potential degradation or instability of a (this compound) solution?
A4: Any change in the physical appearance of the solution, such as discoloration (e.g., yellowing), precipitation, or the formation of particulates, may indicate degradation or contamination. The solution should be a clear, colorless to off-white liquid.
Q5: What are the known degradation products of Triclocarban?
A5: Triclocarban can degrade into potentially toxic chlorinated anilines through processes like aerobic biodegradation and photolysis.[3] Reductive dechlorination can also lead to the formation of dichloro- and monochloro-carbanilides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of (this compound) in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of (this compound) stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light. 2. Check for Contamination: Visually inspect the solution for any signs of microbial growth or precipitation. 3. Perform Analytical Verification: If possible, analyze the solution using a stability-indicating method such as HPLC or LC-MS/MS to check for the presence of degradation products. 4. Prepare a Fresh Solution: If degradation is suspected, prepare a fresh stock solution from solid (this compound). |
| Difficulty dissolving the solid compound. | Improper solvent or technique. | 1. Use Recommended Solvents: Ensure you are using a high-purity, recommended solvent like DMSO or acetonitrile.[1][2] 2. Use Fresh Solvent: For DMSO, use a new, unopened bottle to avoid issues with water absorption.[1] 3. Apply Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1] |
| Precipitation observed in the stock solution upon storage. | Supersaturation or solvent evaporation. | 1. Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Check for Solvent Evaporation: Ensure the storage vial is properly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation. 3. Consider a Lower Concentration: If the issue persists, consider preparing the stock solution at a slightly lower concentration. |
| Suspected contamination of the stock solution. | Improper handling. | 1. Use Aseptic Techniques: When preparing and handling solutions, always use sterile pipette tips and work in a clean environment to prevent microbial contamination. 2. Filter Sterilization: If appropriate for the application, the solution can be filter-sterilized using a 0.22 µm filter. 3. Discard if Contamination is Visible: If visible microbial growth is present, discard the solution and prepare a fresh one. |
Quantitative Data Summary
| Parameter | Guideline |
| Storage Temperature (Solid) | Room Temperature[1] |
| Shelf Life (Solid) | 3 years[1] |
| Storage Temperature (in Solvent) | -20°C or -80°C[1] |
| Shelf Life (in Solvent) | 1 year at -20°C, 2 years at -80°C[1] |
| Recommended Solvents | DMSO, Acetonitrile[1][2] |
Experimental Protocols
Protocol for Preparation of a (this compound) Stock Solution
-
Materials:
-
(this compound) solid
-
High-purity DMSO or acetonitrile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of solid (this compound) to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood or other ventilated enclosure.
-
Transfer the weighed solid to a sterile vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Verification by HPLC (General Guideline)
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific instrumentation and requirements.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or a buffer).
-
(this compound) solution to be tested.
-
A freshly prepared reference standard solution of (this compound).
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column until a stable baseline is achieved.
-
Inject a known concentration of the freshly prepared reference standard solution to determine the retention time and peak area of the intact (this compound).
-
Inject the (this compound) solution that is being tested for stability.
-
Analyze the resulting chromatogram. A stable solution should show a single major peak corresponding to the retention time of the reference standard. The presence of additional peaks may indicate the presence of degradation products.
-
Compare the peak area of the main peak in the test sample to that of the reference standard to quantify any potential degradation.
-
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 3. Fate of Triclosan and Evidence for Reductive Dechlorination of Triclocarban in Estuarine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination in (Triclocarban-13C6) standard preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the preparation of Triclocarban-13C6 standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination when preparing this compound standards?
A1: The primary sources of contamination are the presence of unlabeled ("light") Triclocarban from various laboratory and environmental sources, cross-contamination from other samples or standards, and impurities from solvents and labware. Triclocarban is a common antimicrobial agent found in personal care products like soaps and hand sanitizers, and its widespread use can lead to background levels in a laboratory environment.[1][2][3][4][5]
Q2: What is isotopic purity and why is it important for this compound standards?
A2: Isotopic purity refers to the percentage of the labeled compound (this compound) relative to the total amount of the compound (labeled and unlabeled).[6] High isotopic purity is crucial for accurate quantification in isotope dilution mass spectrometry. The presence of unlabeled Triclocarban in the labeled standard can lead to an overestimation of the analyte concentration in the sample.[6][7]
Q3: What are the recommended storage conditions for this compound stock and working solutions?
A3: To prevent degradation and contamination, it is recommended to store this compound solutions under the following conditions:
| Solution Type | Storage Temperature | Duration |
| Stock Solution | -20°C | Up to 1 year |
| Stock Solution | -80°C | Up to 2 years |
| Solid (neat) | Room Temperature | Up to 3 years |
It is crucial to aliquot solutions after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The choice of solvent will depend on the analytical method being used.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is adapted from methodologies for preparing Triclocarban and its isotopically labeled internal standards.[8]
Materials:
-
This compound (solid)
-
High-purity acetonitrile (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure for 100 mg/L Stock Solution:
-
Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 100 mL Class A volumetric flask.
-
Add a small amount of acetonitrile to dissolve the solid completely.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at -20°C or -80°C.
Procedure for Working Solutions (e.g., 0.2 mg/L):
-
Prepare working solutions daily by diluting the stock solution.[8]
-
Use calibrated pipettes to transfer the required volume of the stock solution into a clean volumetric flask.
-
Dilute to the final volume with the same solvent used for the stock solution.
-
For a 0.2 mg/L working solution from a 100 mg/L stock, a 1:500 dilution is required (e.g., 200 µL of stock solution diluted to 100 mL).
-
Store working solutions at 4°C in the dark and use them on the day of preparation.[8]
Troubleshooting Guides
Guide to Identifying and Mitigating Contamination Sources
| Potential Issue | Possible Cause | Recommended Action |
| High background of unlabeled Triclocarban in blank samples. | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents. Test new batches of solvents for background contamination before use. |
| Contaminated labware (glassware, pipette tips, vials). | Implement a rigorous cleaning procedure for all labware. This should include washing with a laboratory-grade detergent, followed by rinsing with high-purity water and a final rinse with a high-purity solvent. For trace analysis, soaking glassware in a mild acid bath can be effective. | |
| Carryover from previous injections on the analytical instrument (e.g., LC-MS/MS). | Run several blank injections after high-concentration samples. Optimize the wash solvent composition and volume in the autosampler. | |
| Environmental contamination from personal care products used by laboratory personnel. | Prohibit the use of personal care products containing Triclocarban in the laboratory. Ensure good laboratory hygiene, including frequent hand washing with non-medicated soap. | |
| Isotopic purity of the this compound standard is lower than specified. | Contamination of the solid standard with unlabeled Triclocarban. | Visually inspect the solid standard for any signs of contamination. If possible, analyze a small, freshly prepared solution of the standard by high-resolution mass spectrometry to confirm its isotopic purity. |
| Cross-contamination during the preparation of stock or working solutions. | Prepare labeled and unlabeled standards in separate, designated areas. Use dedicated sets of pipettes, flasks, and other labware for each. | |
| Inconsistent results between different preparations of the same standard. | Inaccurate weighing or dilution. | Use a calibrated analytical balance and calibrated pipettes. Ensure proper pipetting technique. |
| Degradation of the standard. | Follow recommended storage conditions. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. Prepare working solutions fresh daily. |
Visualizations
Caption: Workflow for preparing this compound standards with integrated contamination prevention steps.
Caption: A troubleshooting guide for identifying and mitigating sources of contamination.
References
- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 2. Triclocarban - Wikipedia [en.wikipedia.org]
- 3. The Florence Statement on Triclosan and Triclocarban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Different Facets of Triclocarban: A Review [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sludgenews.org [sludgenews.org]
Technical Support Center: Optimizing Chromatographic Separation of Triclocarban and Triclocarban-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Triclocarban (TCC) and its stable isotope-labeled internal standard, Triclocarban-¹³C₆.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of Triclocarban and its ¹³C₆-labeled analogue.
Q1: My Triclocarban and Triclocarban-¹³C₆ peaks are co-eluting. How can I improve their separation?
A1: Co-elution of an analyte and its isotopically labeled internal standard is a common challenge. Here are several strategies to improve resolution:
-
Modify the Mobile Phase Gradient: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can enhance separation. If your compounds elute late in the gradient, consider decreasing the ramp of the organic solvent in the region where they elute.
-
Adjust the Mobile Phase Composition:
-
Solvent Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may improve separation. Experiment with small, incremental decreases in the organic solvent concentration.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity and potentially resolve the co-eluting peaks.
-
-
Optimize Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting compounds. Conversely, a higher temperature may also alter selectivity. Experiment with temperatures in the range of 25-40°C.
-
Change the HPLC Column: If mobile phase and temperature optimization are unsuccessful, consider a column with different selectivity.
-
Stationary Phase: A column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase instead of a standard C18) can provide alternative selectivity.
-
Particle Size: A column with smaller particles (e.g., sub-2 µm) will offer higher efficiency and may resolve the peaks.
-
Column Dimensions: A longer column can also increase theoretical plates and improve separation, though this will also increase analysis time and backpressure.
-
Q2: I'm observing poor peak shape (tailing or fronting) for my Triclocarban peak. What are the possible causes and solutions?
A2: Poor peak shape can compromise integration and affect the accuracy of your results.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Triclocarban has amine functionalities that can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Mobile Phase Additives: Adding a small amount of a weak acid (e.g., 0.1% formic acid) or a competing base to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase can minimize these secondary interactions.
-
-
Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes. Flush the column with a strong solvent or replace the guard column.
Q3: My signal intensity for Triclocarban is low. How can I improve it?
A3: Low signal intensity can be due to several factors related to both the chromatography and the mass spectrometer settings.
-
Mobile Phase pH: Ensure the mobile phase pH is optimal for the ionization of Triclocarban in the mass spectrometer source. For electrospray ionization (ESI) in negative mode, a slightly basic mobile phase can enhance deprotonation and improve signal, although this must be balanced with chromatographic performance.
-
Mass Spectrometer Optimization:
-
Source Parameters: Optimize the ESI source parameters, including gas flows, temperature, and capillary voltage, for Triclocarban.
-
Collision Energy: Optimize the collision energy in the collision cell to ensure efficient fragmentation for the selected MRM transitions.
-
-
Sample Preparation: Ensure your sample extraction and concentration steps are efficient. Inefficient extraction will lead to low analyte concentration in the final sample.
Frequently Asked Questions (FAQs)
Q: Why is Triclocarban-¹³C₆ used as an internal standard for Triclocarban analysis?
A: A stable isotope-labeled internal standard like Triclocarban-¹³C₆ is ideal because it has nearly identical chemical and physical properties to the parent compound. This means it will behave similarly during sample preparation (extraction, cleanup) and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.
Q: Will Triclocarban and Triclocarban-¹³C₆ have the same retention time?
A: Ideally, they should have very similar, if not identical, retention times. However, a slight difference in retention time, known as a "chromatographic isotope effect," can sometimes be observed, particularly with deuterium-labeled standards. While less common with ¹³C-labeled standards, it is still possible. If they are not baseline resolved, their signals can be distinguished by the mass spectrometer based on their different mass-to-charge ratios.
Q: What are typical mass transitions for Triclocarban and Triclocarban-¹³C₆ in MS/MS analysis?
A: In negative ion mode ESI-MS/MS, typical multiple reaction monitoring (MRM) transitions are:
-
Triclocarban: Precursor ion (m/z) 315 → Product ion (m/z) 160
-
Triclocarban-¹³C₆: Precursor ion (m/z) 321 → Product ion (m/z) 160
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Triclocarban and its ¹³C₆-labeled internal standard, compiled from various analytical methods.
| Parameter | Triclocarban | Triclocarban-¹³C₆ |
| Retention Time (min) | ~2.08 - 9.4 | ~9.4 |
| Precursor Ion (m/z) | 315.0 | 321.0 |
| Product Ion (m/z) | 160.0 | 160.0 |
| Ionization Mode | ESI Negative | ESI Negative |
Note: Retention times can vary significantly depending on the specific chromatographic conditions (column, mobile phase, flow rate, and gradient profile).
Detailed Experimental Protocol
This protocol provides a general methodology for the HPLC-MS/MS analysis of Triclocarban and Triclocarban-¹³C₆. Optimization may be required for specific sample matrices and instrumentation.
1. Materials and Reagents
-
Triclocarban analytical standard
-
Triclocarban-¹³C₆ internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
2. Standard Preparation
-
Prepare individual stock solutions of Triclocarban and Triclocarban-¹³C₆ in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a working internal standard solution by diluting the Triclocarban-¹³C₆ stock solution.
-
Prepare calibration standards by spiking appropriate amounts of the Triclocarban stock solution into blank matrix and adding a constant amount of the internal standard working solution.
3. Sample Preparation (General Guideline)
-
For liquid samples (e.g., water), a solid-phase extraction (SPE) may be necessary to concentrate the analytes and clean up the sample.
-
For solid samples (e.g., soil, tissue), a solvent extraction (e.g., with acetonitrile) followed by cleanup may be required.
-
Spike all samples, standards, and quality controls with the internal standard early in the sample preparation process.
4. HPLC-MS/MS Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 50 1.0 50 8.0 95 10.0 95 10.1 50 | 12.0 | 50 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Triclocarban: 315.0 → 160.0
-
Triclocarban-¹³C₆: 321.0 → 160.0
-
5. Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantify the analyte in unknown samples using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
This comprehensive guide should serve as a valuable resource for optimizing the chromatographic separation of Triclocarban and its ¹³C₆-labeled internal standard. Remember that methodical, one-variable-at-a-time optimization is key to successfully resolving chromatographic challenges.
Addressing isotopic exchange issues with (Triclocarban-13C6)
Welcome to the technical support center for Triclocarban-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges when using this compound as an internal standard in quantitative bioanalysis. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected variations in the response of my this compound internal standard. Could this be due to isotopic exchange?
A: While isotopic exchange is a known phenomenon, it is highly unlikely to be an issue with this compound under typical bioanalytical conditions. The 13C-labels are incorporated into the stable phenyl ring of the molecule. Issues with internal standard response variability are more commonly associated with other factors.
Troubleshooting Steps:
-
Sample Preparation:
-
Inconsistent Spiking: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[1]
-
Matrix Effects: Investigate the possibility of ion suppression or enhancement in your specific matrix (e.g., plasma, urine, tissue homogenate).[2][3] Diluting the sample or using a more rigorous extraction method can help mitigate these effects.
-
Extraction Recovery: Verify the extraction efficiency of this compound from the sample matrix. Inconsistent recovery can lead to variability.
-
-
Chromatography:
-
Peak Shape and Retention Time: Poor chromatography leading to broad or tailing peaks can affect integration and, consequently, the measured response.[2] Ensure your LC method provides good peak shape and consistent retention times.
-
Carryover: Check for carryover from one injection to the next by injecting a blank solvent after a high concentration sample.
-
-
Mass Spectrometry:
-
Source Conditions: Inconsistent ionization in the mass spectrometer source can cause signal fluctuations. Regularly clean and maintain the ion source.
-
Detector Response: Ensure the detector is functioning optimally and is not saturated by high concentrations of co-eluting compounds.
-
Q2: My this compound signal is lower than expected. What are the potential causes?
A: A lower-than-expected signal for the internal standard can be attributed to several factors throughout the analytical workflow.
Troubleshooting Steps:
-
Solution Stability:
-
Storage: this compound solutions should be stored properly to prevent degradation. Stock solutions are typically stored at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
-
Working Solutions: Prepare fresh working solutions daily from the stock solution.[5]
-
-
Sample Preparation:
-
Adsorption: Triclocarban is a lipophilic compound and may adsorb to plasticware. Using silanized glassware or polypropylene tubes can minimize this issue.
-
Incomplete Extraction: The extraction method may not be efficient for your sample matrix. Consider optimizing the extraction solvent, pH, and technique (e.g., LLE, SPE).
-
-
LC-MS/MS System:
-
Instrument Sensitivity: Check the overall sensitivity of your LC-MS/MS system by injecting a standard solution.
-
Mass Spectrometer Parameters: Re-optimize the source and analyzer parameters, including collision energy and declustering potential, for this compound.
-
Q3: I am observing a small peak at the retention time of this compound in my blank samples. What could be the cause?
A: The presence of a peak in blank samples, also known as background contamination, can compromise the accuracy of your assay, especially at the lower limit of quantification.
Troubleshooting Steps:
-
Carryover: As mentioned previously, inject several blank solvent injections after a high concentration sample to rule out carryover in the autosampler and LC system.
-
Contamination:
-
Reagents and Solvents: Analyze all reagents and solvents used in the sample preparation to identify any potential sources of contamination.
-
Lab Environment: Triclocarban is a common antimicrobial agent found in some laboratory soaps and cleaning products.[6][7] Ensure that the laboratory environment is free from potential sources of Triclocarban contamination.
-
-
Internal Standard Purity: While unlikely, consider the isotopic purity of the this compound standard. The certificate of analysis should provide this information.
Experimental Protocols
Protocol 1: Generic Sample Preparation for Triclocarban Analysis in Urine
This protocol provides a general workflow for the extraction of Triclocarban from urine samples. Optimization may be required for specific laboratory conditions and equipment.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Aliquoting: Vortex the thawed samples and aliquot 100 µL into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized based on expected analyte levels) to each urine sample, calibrator, and QC.
-
Enzymatic Hydrolysis (for conjugated metabolites): Add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., acetate buffer, pH 5.0) to each tube.[8]
-
Incubation: Gently vortex the samples and incubate at 37°C for at least 4 hours to overnight to deconjugate the metabolites.[8]
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add 500 µL of cold acetonitrile to precipitate proteins.
-
Alternatively, perform a liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Triclocarban Analysis
The following are typical starting parameters for the analysis of Triclocarban and its 13C-labeled internal standard. These should be optimized for your specific instrument.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Start at 5-10% B, ramp up to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 - 550°C |
| Capillary Voltage | 3.0 - 4.0 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triclocarban | 313.0 | 160.0 |
| This compound | 319.0 | 166.0 |
Note: The specific product ions should be optimized based on instrument response.
Visualizations
Caption: General experimental workflow for the quantification of Triclocarban using this compound.
Caption: Troubleshooting logic for inconsistent internal standard (IS) response.
Caption: Simplified metabolic pathway of Triclocarban (TCC).[9][10]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sludgenews.org [sludgenews.org]
- 6. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simultaneous-determination-of-triclosan-triclocarban-triclocarban-metabolites-and-byproducts-in-urine-and-serum-by-ultra-high-performance-liquid-chromatography-electrospray-ionization-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 9. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression of (Triclocarban-13C6) in Electrospray Ionization
Welcome to the technical support center for the analysis of Triclocarban-13C6 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1][2] These interfering substances, which can originate from the sample matrix (e.g., plasma, urine, environmental samples), mobile phase additives, or even plasticware, compete with the analyte for ionization in the ESI source.[3] This competition leads to a decreased ionization efficiency for this compound, resulting in a lower signal-to-noise ratio, reduced sensitivity, and potentially inaccurate quantification.[4]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5][6] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column and before the ESI source. A blank matrix sample is then injected. A dip in the baseline signal of this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.[5][6] Another quantitative approach is the matrix effect calculation, where the signal of the analyte in a post-extraction spiked sample is compared to the signal of the analyte in a neat solution.[4][7]
Q3: What are the primary sources of ion suppression in a typical LC-MS/MS workflow for this compound?
A3: The primary sources of ion suppression can be categorized as follows:
-
Endogenous Matrix Components: In biological samples like plasma or serum, phospholipids and proteins are major contributors to ion suppression.[8] In environmental samples, humic acids and other organic matter can be significant interferents.
-
Exogenous Components: These can include salts from buffers, ion-pairing agents, and contaminants from sample collection tubes or well plates.[3]
-
Chromatographic Conditions: High concentrations of non-volatile mobile phase additives can lead to ion suppression. Also, poor chromatographic resolution resulting in the co-elution of matrix components with this compound is a major cause.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
If you are experiencing a weak signal for this compound, it is crucial to determine if ion suppression is the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Mitigation Strategies:
If ion suppression is confirmed, the following strategies, presented in order of typical implementation, can be employed.
Optimization of Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. The choice of technique depends on the sample matrix and the physicochemical properties of Triclocarban.
Comparison of Sample Preparation Techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery for Similar Analytes |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Limited removal of other matrix components like phospholipids, leading to significant ion suppression. | 65-85% |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. | 70-90% |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. | Provides the cleanest extracts with high recovery and minimal ion suppression. | Can be more time-consuming and expensive to develop a method. | 80-110%[9] |
Recommended Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Optimization of Chromatographic Conditions
Proper chromatographic separation is key to resolving this compound from co-eluting matrix components.
Logical Relationship for Chromatographic Optimization:
Caption: Decision process for chromatographic optimization.
Recommended LC-MS/MS Parameters:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transition: Monitor the appropriate precursor and product ions for this compound.
Optimization of Mobile Phase Composition
The choice of mobile phase additives can significantly impact the ionization efficiency of this compound.
Impact of Common Mobile Phase Additives on Signal Intensity (General Trends):
| Mobile Phase Additive | Typical Concentration | Effect on ESI Negative Mode Signal | Considerations |
| Formic Acid | 0.1% | Generally provides good protonation for positive mode, but can be used in negative mode. | May not be optimal for all analytes in negative mode. |
| Acetic Acid | 0.1% | Can improve signal for some analytes. | Less volatile than formic acid. |
| Ammonium Hydroxide | 0.1% | Can enhance deprotonation and improve signal in negative mode. | Can affect chromatography and peak shape. |
| Ammonium Fluoride | 0.2 mM | Has been shown to significantly enhance sensitivity for some compounds in negative ESI. | May require optimization of source conditions. |
Experimental Protocol: Evaluating Mobile Phase Additives
-
Prepare separate mobile phase B solutions (e.g., Acetonitrile) containing 0.1% formic acid, 0.1% ammonium hydroxide, and 0.2 mM ammonium fluoride.
-
Prepare a standard solution of this compound in the initial mobile phase.
-
Perform a series of injections using each of the different mobile phase B compositions.
-
Compare the peak area and signal-to-noise ratio of this compound obtained with each additive to determine the optimal mobile phase composition for your analysis.
By systematically addressing these areas, researchers can effectively minimize ion suppression and develop robust and reliable LC-MS/MS methods for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with (Triclocarban-13C6) quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Triclocarban (TCC) using its stable isotope-labeled internal standard, Triclocarban-13C6.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Triclocarban showing poor linearity (r² < 0.99) even when using this compound as an internal standard?
A1: While this compound is the ideal internal standard, several factors can still lead to poor linearity in your calibration curve. These include:
-
Significant Matrix Effects: In complex matrices, co-eluting substances can cause ion suppression or enhancement that differentially affects the analyte and the internal standard, even with a stable isotope label. It is crucial to evaluate and minimize these effects.
-
Isotopic Cross-Talk: Given that Triclocarban contains chlorine atoms, there's a potential for isotopic interference between the analyte and the internal standard signals. This "cross-talk" can introduce non-linearity, especially at high analyte-to-internal standard concentration ratios.
-
Inherent Non-Linearity of Isotope Dilution Mass Spectrometry (IDMS): IDMS calibration curves are not perfectly linear by nature. Assuming a linear model can introduce errors, even with a high coefficient of determination (r²).
-
Internal Standard Concentration: An inappropriate concentration of this compound can lead to issues. If the concentration is too low, the signal-to-noise ratio may be poor. If it's too high, it could lead to detector saturation or contribute to non-linearity.
-
Contamination: Contamination of the blank, solvents, or glassware with unlabeled Triclocarban can lead to an inaccurate zero point and affect the linearity of the curve.
Q2: My Quality Control (QC) samples are failing, but my calibration curve looks good. What could be the issue?
A2: This is a common issue that often points to a discrepancy between how the calibration standards and the QC samples are prepared or behave in the analytical system. Potential causes include:
-
Different Matrices: If your calibration standards are prepared in a clean solvent but your QCs are prepared in a biological or environmental matrix, uncompensated matrix effects in the QCs could be the cause of the failure.
-
Stock Solution Inaccuracies: There may be an error in the preparation of the QC stock solution that is different from the calibration standard stock. It is advisable to prepare calibration standards and QCs from separate stock solutions.
-
Analyte Stability: Triclocarban may be degrading in the QC matrix but not in the cleaner calibration standard matrix. Assess the stability of Triclocarban under your sample storage and preparation conditions.
Q3: The signal for my internal standard, this compound, is highly variable across my analytical run. What should I investigate?
A3: A variable internal standard signal can compromise the accuracy and precision of your results. Here are some potential causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to inconsistent recovery of the internal standard. Ensure your sample preparation method is robust and reproducible.
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source, can cause signal variability.
-
Incomplete Co-elution: If this compound does not perfectly co-elute with the native Triclocarban, they may be affected differently by matrix effects at slightly different retention times, leading to signal variability.
-
Adsorption: Triclocarban is a relatively hydrophobic compound and may adsorb to plasticware or parts of the LC system, leading to inconsistent transfer and variable signal.
Q4: What are typical recovery and precision values for this compound?
A4: The acceptable recovery and precision for your internal standard can depend on the matrix and the regulatory guidelines you are following. However, published data can provide a useful benchmark. For example, in a study analyzing Triclocarban in rat fecal samples, the following was reported:
| Analyte Concentration | Intra-assay Variability (%RSD) | Average Recovery (%) | Inter-assay Variability (%RSD) | Relative Recovery (%) |
| 10 ng/mL | 22.4 | 87.7 | 30.6 | 73.5 |
| 350 ng/mL | 4.99 | 120 | 14.1 | 130.6 |
| [Data from a study on Triclocarban extraction from rat fecal samples.] |
Generally, for bioanalytical methods, a relative standard deviation (%RSD) of ≤15% for the internal standard response is often considered acceptable.
Troubleshooting Guides
Guide 1: Addressing Poor Calibration Curve Linearity
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for Triclocarban quantification using this compound.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Guide 2: Investigating Internal Standard Signal Variability
This guide outlines the steps to diagnose and resolve inconsistent this compound signals.
Caption: Workflow for diagnosing and resolving IS signal variability.
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes the preparation of calibration standards in a blank matrix to compensate for matrix effects.
-
Prepare Blank Matrix Extract:
-
Select a representative blank matrix sample (e.g., plasma, soil, water) that is free of Triclocarban.
-
Extract the blank matrix using the same sample preparation procedure as for your unknown samples.
-
After the final evaporation step, reconstitute the extract in the final mobile phase composition. This is your "matrix-matched solvent."
-
-
Prepare Calibration Standard Stock Solutions:
-
Prepare a high-concentration stock solution of Triclocarban in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of this compound at a known concentration.
-
-
Create a Combined Working Standard Solution:
-
Prepare a working solution containing both Triclocarban and this compound by diluting the stock solutions. The concentration of this compound should be constant, while the Triclocarban concentration will be used for serial dilutions.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the combined working standard solution using the "matrix-matched solvent" prepared in step 1
-
Validation & Comparative
Cross-Validation of Analytical Methods Using Triclocarban-13C6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Triclocarban (TCC), with a focus on the utilization of its stable isotope-labeled internal standard, Triclocarban-13C6 (TCC-13C6). The use of an isotopically labeled internal standard is a cornerstone of robust analytical methodology, particularly for complex matrices encountered in environmental and biological monitoring. This document summarizes performance data from various studies, details experimental protocols, and offers a comparative analysis against alternative quantification strategies.
The Importance of Isotope Dilution Mass Spectrometry
Triclocarban, a widely used antimicrobial agent in personal care products, is a frequent contaminant in various environmental compartments and biological systems.[1][2] Accurate and precise quantification of TCC is crucial for assessing its environmental fate, human exposure, and potential toxicological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][3]
However, the analysis of TCC in complex matrices such as wastewater, biosolids, soil, and biological fluids is often hampered by matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[3] The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution approach is the gold standard for mitigating these effects. TCC-13C6 is an ideal internal standard as it co-elutes with the native TCC and experiences identical ionization effects, thus providing reliable correction for matrix-induced signal variations and improving the accuracy and precision of the measurement.[2]
Performance Comparison of Analytical Methods Using this compound
The following tables summarize the performance of LC-MS/MS methods for the analysis of Triclocarban using this compound as an internal standard across various matrices.
Table 1: Method Performance in Environmental Water and Wastewater
| Parameter | Wastewater | River Water | Reference |
| Limit of Detection (LOD) | 3 - 50 ng/L | 3 ng/L | [1] |
| Limit of Quantification (LOQ) | 10 ng/L | - | |
| Recovery | 92% - 96% | - | |
| Linearity (r²) | >0.99 | >0.99 |
Table 2: Method Performance in Solid Matrices (Biosolids and Soil)
| Parameter | Biosolids | Soil | Reference |
| Limit of Detection (LOD) | 0.2 ng/g | 0.58 ng/g | |
| Limit of Quantification (LOQ) | 0.5 ng/g | 0.05 ng/g | [4] |
| Recovery | 98.3% ± 5% | >95% | [4] |
| Linearity (r²) | >0.99 | >0.99 |
Table 3: Method Performance in Biological Matrices (Human Nails)
| Parameter | Human Nails | Reference |
| Limit of Quantification (LOQ) | 0.2 µg/kg | [5] |
| Recovery | 98.1% - 106.3% | [5] |
| Linearity (r²) | Not Reported | [5] |
Comparison with Alternative Quantification Strategies
While the use of a stable isotope-labeled internal standard is highly recommended, other quantification methods are sometimes employed.
-
External Standard Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. While simple, it does not account for matrix effects, which can lead to significant underestimation or overestimation of the analyte concentration in complex samples.
-
Matrix-Matched Calibration: In this approach, the calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This can partially compensate for matrix effects, but it requires a representative blank matrix which may not always be available.
-
Other Internal Standards: A structurally similar but not isotopically labeled compound can be used as an internal standard. However, its chromatographic behavior and ionization efficiency may not perfectly match that of the analyte, leading to incomplete correction for matrix effects.
The use of this compound overcomes the limitations of these alternative methods by providing the most accurate and precise results, especially in variable and complex sample matrices.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of Triclocarban using this compound.
Protocol 1: Analysis of Triclocarban in Wastewater
This protocol is based on a liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) method.[1]
-
Sample Preparation:
-
Aqueous samples are concentrated using solid-phase extraction (SPE).
-
Particulates are extracted separately.
-
This compound is added as an internal standard prior to extraction.
-
-
Chromatographic Separation:
-
Separation is achieved on a C18 column.
-
Either isocratic or gradient elution can be used.
-
-
Mass Spectrometric Detection:
-
Detection is performed in negative ESI mode.
-
The (M-H)- base peak (m/z 313) and its 37Cl-containing isotopes (m/z 315, 317) are monitored.
-
The corresponding ions for this compound are also monitored for quantification.
-
Protocol 2: Analysis of Triclocarban in Biosolids and Soil
This protocol utilizes pressurized liquid extraction (PLE) followed by LC-MS/MS.
-
Sample Preparation:
-
0.2 g of dried biosolids or 5 g of air-dried soil is mixed with Ottawa sand.
-
20 ng of this compound is spiked into the sample.
-
Extraction is performed with acetone using a Dionex ASE 200 accelerated solvent extractor under the following conditions:
-
Oven Temperature: 100°C
-
Extraction Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 100%
-
-
-
Chromatographic Separation:
-
Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) at 50°C.
-
Mobile Phase A: 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Gradient elution at a flow rate of 0.40 mL/min.
-
-
Mass Spectrometric Detection:
-
Triple quadrupole mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is used for quantification to enhance sensitivity and selectivity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
References
- 1. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 2. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Triclocarban-¹³C₆ as an Internal Standard for Accurate Triclocarban Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the optimal internal standard for the quantification of triclocarban. This guide provides a detailed comparison of Triclocarban-¹³C₆ with other internal standards, supported by experimental data and protocols, to ensure the highest accuracy and precision in analytical testing.
In the quantitative analysis of the antimicrobial agent triclocarban (TCC), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification, and the selection of a suitable isotope-labeled internal standard is a critical component of this methodology. Among the available options, Triclocarban-¹³C₆ has emerged as the preferred choice for its ability to closely mimic the behavior of the native analyte throughout the analytical process, from sample preparation to detection. This guide provides an in-depth comparison of Triclocarban-¹³C₆ with other potential internal standards, highlighting its superior performance in mitigating matrix effects and ensuring data integrity.
Performance Comparison of Internal Standards for Triclocarban Analysis
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, chromatography, and ionization. Stable isotope-labeled analogs of the analyte are considered the most effective internal standards because their physicochemical properties are nearly identical to the native compound. While other compounds, such as deuterated analogs (e.g., d₇-TCC) or structurally similar compounds, can be used, they may not perfectly compensate for analytical variability.
The following table summarizes the performance characteristics of Triclocarban-¹³C₆ as an internal standard for TCC analysis based on data from various studies. Direct comparative data with other internal standards is limited in the literature; however, the consistently high recovery and effective matrix effect compensation demonstrated with Triclocarban-¹³C₆ underscore its suitability.
| Internal Standard | Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) | Reference |
| Triclocarban-¹³C₆ | Biosolids | LC-MS/MS | 98.3 ± 5.0 | Not Reported | 100.5 ± 8.4 | [1] |
| Triclocarban-¹³C₆ | Soil | LC-MS/MS | >95 | Not Reported | Not Reported | [2] |
| Triclocarban-¹³C₆ | Human Nails | UPLC-MS/MS | 98.1 - 106.3 | 1.8 - 18.1 | Not Reported | [3] |
| d₇-TCC | Sludge & Biosolids | LC-ESI-MS | 76.1 - 82.5 | 9.35 - 11.3 | Not Reported |
Note: The data presented is compiled from different studies and experimental conditions may vary.
The theoretical advantages of ¹³C-labeled standards over deuterated standards include greater isotopic stability and a lower likelihood of chromatographic separation from the native analyte, which can sometimes occur with deuterated compounds due to the isotopic effect. This ensures a more accurate correction for any variations during the analytical run.
Experimental Protocol: Triclocarban Analysis in Wastewater Biosolids using Triclocarban-¹³C₆
This section provides a representative experimental protocol for the analysis of triclocarban in biosolids using Triclocarban-¹³C₆ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction
-
Sample Homogenization: Lyophilize (freeze-dry) the biosolid sample to a constant weight and homogenize it using a mortar and pestle.
-
Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of Triclocarban-¹³C₆ solution (e.g., 100 ng).
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and methanol). Vortex the sample vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Centrifugation and Supernatant Collection: Centrifuge the sample at 4000 rpm for 10 minutes. Carefully collect the supernatant. Repeat the extraction process on the pellet twice more, combining the supernatants.
-
Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
Caption: Experimental workflow for triclocarban analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both triclocarban and Triclocarban-¹³C₆.
3. Quantification
The concentration of triclocarban in the sample is determined by comparing the peak area ratio of the native TCC to the Triclocarban-¹³C₆ internal standard against a calibration curve prepared with known concentrations of TCC and a constant concentration of the internal standard.
The Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. A stable isotope-labeled internal standard like Triclocarban-¹³C₆ is the most effective tool to compensate for these effects.
Caption: Mitigation of matrix effects with an internal standard.
As illustrated in the diagram, both the analyte (Triclocarban) and the internal standard (Triclocarban-¹³C₆) are affected similarly by the matrix components in the ion source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a more accurate and precise quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Triclocarban Analysis Using Isotope Dilution
For researchers, scientists, and drug development professionals, the accurate quantification of Triclocarban (TCC) is crucial for environmental monitoring, safety assessment, and quality control. The use of a stable isotope-labeled internal standard, such as Triclocarban-13C6, is a key component of robust method validation, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation.
This guide provides a comparative overview of various analytical techniques for the determination of Triclocarban, with a focus on methods amenable to isotope dilution mass spectrometry using this compound. The performance of these methods is summarized, and detailed experimental protocols are provided to aid in the selection and implementation of the most suitable method for your research needs.
Quantitative Comparison of Analytical Methods
The selection of an analytical method for Triclocarban quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC/ESI/MS | River Water & Wastewater | 3 - 50 ng/L | - | - | [1] |
| UHPLC-MS/MS | Beverages | - | 1 ng/L | 70.1 - 92.8 | [2][3] |
| UHPLC-MS/MS | Food Samples | - | 0.01 - 0.02 µg/kg | 70.1 - 92.8 | [2][3] |
| LC-MS/MS | Human Nails | - | 0.2 µg/kg | 98.1 - 106.3 | [4] |
| LC-MS/MS | Soil | 0.58 ng/g | - | >95 | [5] |
| LC-MS/MS | Biosolids | 3.08 ng/g | - | >95 | [5] |
| HPLC-UV (MISPE) | Soil | - | 40 µg/kg | - | [6][7] |
| HPLC-UV (MISPE) | Biosolids | - | 100 µg/kg | - | [6][7] |
| SWV Adsorptive Stripping | Personal Care Products & Drinking Water | 3.2 x 10⁻¹⁰ mol L⁻¹ | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for two common approaches for Triclocarban analysis.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aqueous and Solid Samples
This method is highly sensitive and selective, making it suitable for complex environmental matrices. The use of this compound as an internal standard is critical for accurate quantification.[5]
-
Sample Preparation (Aqueous Samples):
-
Spike the water sample with a known concentration of this compound internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Solid Samples - Soil, Biosolids):
-
Homogenize the solid sample.
-
Spike the sample with this compound internal standard.
-
Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture (e.g., acetone and dichloromethane).
-
Concentrate the extract and perform a cleanup step using SPE.
-
Evaporate the cleaned extract and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or acetic acid to enhance ionization.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions for both Triclocarban and this compound.
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Molecularly Imprinted Solid Phase Extraction (MISPE)
This method offers a cost-effective alternative to LC-MS/MS, particularly when coupled with a selective sample preparation technique like MISPE.[6][7]
-
Sample Preparation (Soil, Biosolids):
-
Spike the sample with this compound internal standard.
-
Extract the analytes using a suitable solvent system.
-
Perform sample cleanup and selective extraction using a Molecularly Imprinted Polymer (MIP) SPE cartridge specific for Triclocarban.
-
Wash the MISPE cartridge to remove interferences.
-
Elute Triclocarban and the internal standard.
-
Evaporate and reconstitute the eluate in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector set at the wavelength of maximum absorbance for Triclocarban.
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the analytical workflow and the principle of isotope dilution.
Caption: General workflow for the analysis of Triclocarban using an internal standard.
Caption: Principle of quantification by isotope dilution mass spectrometry.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sludgenews.org [sludgenews.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrcps.com [ijcrcps.com]
A Comparative Analysis of Triclocarban-13C6 Purity from Leading Vendors
For researchers, scientists, and drug development professionals, the purity of isotopically labeled standards is paramount for accurate and reproducible experimental results. This guide provides a comparative assessment of Triclocarban-13C6 from three prominent vendors: MedChemExpress, Cambridge Isotope Laboratories, Inc., and Toronto Research Chemicals (a subsidiary of LGC Standards). The comparison is based on publicly available data and typical analytical specifications.
This guide summarizes the reported purity of this compound, offering a side-by-side look at the data provided by each vendor. Following the comparative data, detailed experimental protocols for key purity assessment methods are provided, along with a workflow diagram to illustrate the process.
Data Presentation: Purity Comparison of this compound
The following table summarizes the available purity information for this compound from the selected vendors. It is important to note that purity values can be lot-specific, and researchers should always refer to the Certificate of Analysis (CoA) for the specific batch they purchase.
| Vendor | Product/Catalog No. | Lot No. | Chemical Purity | Isotopic Purity | Analytical Method(s) |
| MedChemExpress | HY-W585956 | 819999 | 99.23%[1] | Not explicitly stated | HPLC |
| Cambridge Isotope Laboratories, Inc. | CLM-7286-1.2 | Not specified | ≥98%[2] | 99%[2] | Not explicitly stated |
| Toronto Research Chemicals (LGC) | Not specified | Not specified | Not explicitly stated | Not explicitly stated | HPLC, 1H-NMR, MS |
Note: While Toronto Research Chemicals (TRC) does not provide a specific purity value on their general product information, they do state that a complete analytical data package including HPLC, ¹H-NMR, and MS is provided with their products. Santa Cruz Biotechnology also offers this compound and indicates that lot-specific data is available on their Certificate of Analysis.[3]
Experimental Protocols
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques to determine both chemical and isotopic purity.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the percentage of the target compound relative to any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of Triclocarban and related impurities.
-
Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage.
Isotopic Purity Determination by Mass Spectrometry (MS)
This method determines the percentage of the compound that is labeled with the desired number of ¹³C atoms.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC system.
-
Analysis: The mass spectrometer is set to scan for the mass-to-charge ratio (m/z) of the unlabeled Triclocarban and the ¹³C₆-labeled Triclocarban. The relative abundance of the ion corresponding to the fully labeled compound (M+6) is compared to the sum of the abundances of all isotopic variants to determine the isotopic purity.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure and can also provide information about chemical purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for Triclocarban to confirm its identity. The presence of signals from impurities can be used to estimate their levels relative to the main compound.
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the Purity Assessment of this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different mass spectrometers for (Triclocarban-13C6) analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Triclocarban-13C6 is paramount. This stable isotope-labeled internal standard is crucial for the precise analysis of Triclocarban (TCC), an antimicrobial agent found in various consumer products.[1][2] The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. This guide provides an objective comparison of different mass spectrometry platforms for this compound analysis, supported by experimental data.
Performance Comparison of Mass Spectrometers
The two primary types of mass spectrometers employed for the quantitative analysis of small molecules like Triclocarban are triple quadrupole (QqQ) mass spectrometers and high-resolution mass spectrometers (HRMS), such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems.
Traditionally, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode have been the gold standard for targeted quantification due to their excellent sensitivity and selectivity.[3][4] However, recent advancements in high-resolution mass spectrometry have positioned them as powerful alternatives, offering comparable quantitative performance with additional benefits.[5][6][7] HRMS instruments can perform full-scan acquisitions, allowing for the retrospective analysis of data for other compounds of interest without the need for re-injection.[3][8]
The following table summarizes the key performance parameters for the analysis of Triclocarban, for which this compound serves as an internal standard, using different mass spectrometry systems.
| Performance Parameter | Triple Quadrupole (QqQ) | High-Resolution (Orbitrap, Q-TOF) | References |
| Primary Mode of Operation | Multiple Reaction Monitoring (MRM) | Full Scan, Parallel Reaction Monitoring (PRM) | [8] |
| Sensitivity | Excellent, typically achieving low ng/L to pg/mL detection limits. | Comparable to QqQ, with modern instruments showing similar or better sensitivity. | [5][6][7] |
| Selectivity | High, based on specific precursor-to-product ion transitions. | Very high, based on high mass accuracy and resolution, which separates analytes from matrix interferences. | [8] |
| Linearity | Wide dynamic range. | Comparable wide dynamic range. | [6][7] |
| Precision & Accuracy | High, with RSDs typically <15%. | High, with comparable precision and accuracy to QqQ. | [6][7][9] |
| Method Development | Requires optimization of MRM transitions for each analyte. | Simpler method setup, as full scan data is acquired. New compounds can be added to the analysis without extensive optimization. | [3] |
| Qualitative Capability | Limited to targeted compounds. | Excellent for identification of unknown metabolites and retrospective data analysis. | [3] |
Quantitative Performance Data
The table below presents a summary of reported limits of detection (LOD) and quantification (LOQ) for Triclocarban analysis in various matrices, which reflects the expected performance when using this compound as an internal standard.
| Matrix | Mass Spectrometer Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Wastewater | LC-MS/MS | - | 10 ng/L | [10] |
| Aquatic Samples | LC/ESI/MS | 3 - 50 ng/L | - | [11] |
| Urine | Online SPE-LC-ESI-MS/MS | 0.15 nM (50 pg/mL) | - | [1] |
| Urine | Online SPE-HPLC-MS/MS | 0.1 µg/L | - | [12] |
| Feces | HPLC-MS/MS | 69.0 ng/g | 92.9 ng/g | [13] |
| Municipal Biosolids | LC-ESI-MS/MS | 0.2 ng/g | - | [14] |
| Surface Water | Triple Quadrupole LC/MS | - | 0.08-0.44 ng/L | [15] |
| Urine and Serum | UHPLC/ESI-MS/MS | 0.001-0.3 ng/mL | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are typical experimental protocols for the analysis of Triclocarban using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition an Oasis HLB (60 mg) SPE cartridge.
-
Sample Loading: Load the water sample at a controlled flow rate.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes with methanol.[15]
-
Reconstitution: Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for separation.[11]
-
Mobile Phase: A gradient elution with a mixture of water (often with additives like acetic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typical.[11][16]
-
Flow Rate: Flow rates are generally in the range of 0.3-0.5 mL/min.[13][16]
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is frequently used for Triclocarban analysis.[11]
-
Triple Quadrupole Parameters: For MRM, specific precursor and product ions for Triclocarban and this compound are monitored. For Triclocarban, a common transition is m/z 313 -> 160.[13]
-
High-Resolution MS Parameters: A high-resolution full scan is performed, and data is then processed by extracting the accurate masses of the target analytes. A mass resolution of 50,000 FWHM or higher is typical.[6][7]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical comparison of the mass spectrometry techniques.
References
- 1. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sludgenews.org [sludgenews.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 5. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 9. Simultaneous determination of triclosan, triclocarban, triclocarban metabolites and byproducts in urine and serum by ultra-high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 11. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
Validation of Triclocarban-13C6 as a Surrogate Standard in Environmental Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triclocarban (TCC), a widely used antimicrobial agent, in environmental matrices is crucial for assessing its environmental fate and potential ecological impact. The stable isotope dilution method, employing a surrogate standard, is the gold standard for such analyses, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. This guide provides a comprehensive comparison of Triclocarban-13C6, a commonly used surrogate standard for TCC analysis, with an alternative, Triclocarban-d7.
Performance Comparison of Surrogate Standards
The selection of an appropriate surrogate standard is critical for the reliability of analytical results. The ideal surrogate standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thus effectively compensating for any sample-specific variations. Both this compound and Triclocarban-d7 are isotopically labeled analogs of TCC and are expected to perform this function well.
The following table summarizes the performance data for this compound and Triclocarban-d7 based on data from separate validation studies. It is important to note that the direct comparison of these values should be done with caution as the experimental conditions and matrices might have differed between the studies.
| Performance Metric | This compound | Triclocarban-d7 | Environmental Matrix |
| Average Recovery | >95% | 98.3% ± 5% | Soil and Biosolids |
| Matrix Effect | Not explicitly quantified, but the high recovery suggests effective compensation. | 100.5% ± 8.4% (indicating minimal signal suppression or enhancement) | Biosolids |
| Method Detection Limit (MDL) for TCC | 0.58 ng/g (Soil), 3.08 ng/g (Biosolids) | 0.2 ng/g (Biosolids) | Soil and Biosolids |
Note: The data for this compound and Triclocarban-d7 are sourced from different studies and are not the result of a direct comparative experiment.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the analysis of triclocarban in environmental samples using an isotope dilution method with a surrogate standard.
Sample Preparation and Extraction (Pressurized Liquid Extraction - PLE)
This protocol is a common method for extracting TCC from solid matrices like soil and biosolids.
-
Sample Preparation: Air-dry and sieve soil or lyophilize and grind biosolid samples to achieve a homogenous consistency.
-
Spiking with Surrogate Standard: Accurately weigh a portion of the prepared sample (e.g., 1-5 g) into a PLE extraction cell. Spike the sample with a known amount of this compound or Triclocarban-d7 solution.
-
Extraction: Place the cell in the PLE system. Extract the sample using an appropriate solvent mixture (e.g., acetone:methanol 1:1 v/v) at an elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Concentration: Collect the extract and concentrate it to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the concentrated extract in a suitable solvent (e.g., methanol:water 1:1 v/v) before LC-MS/MS analysis.
Analytical Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for the quantification of TCC at trace levels in complex environmental matrices.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for TCC analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for TCC and the surrogate standard are monitored. For example:
-
TCC: m/z 313 → m/z 160
-
This compound: m/z 319 → m/z 166
-
Triclocarban-d7: m/z 320 → m/z 160
-
-
Quantification: The concentration of TCC in the sample is determined by comparing the peak area ratio of the native TCC to the isotopically labeled surrogate standard against a calibration curve.
-
Visualizing the Workflow
Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict the experimental workflow and the principle of isotope dilution.
Caption: Experimental workflow for TCC analysis.
Caption: Principle of isotope dilution analysis.
A Comparative Guide to the Quantification of Triclocarban: Accuracy and Precision of Isotope Dilution Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of triclocarban (TCC), a widely used antimicrobial agent, is critical for toxicological studies, environmental monitoring, and drug development. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the superior accuracy and precision of methods utilizing Triclocarban-13C6 as an internal standard. The data presented is compiled from various scientific studies to aid researchers in selecting the most appropriate method for their specific application.
Superiority of Isotope Dilution Mass Spectrometry with this compound
The gold standard for the quantification of triclocarban in complex matrices is isotope dilution mass spectrometry (IDMS), employing this compound as an internal standard. This stable isotope-labeled analogue of TCC exhibits nearly identical chemical and physical properties to the unlabeled analyte. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to significantly higher accuracy and precision compared to other methods.[1][2]
Key Advantages of this compound Based Methods:
-
High Accuracy: Minimizes errors arising from sample loss during extraction and purification steps.
-
High Precision: Corrects for instrument variability and matrix-induced signal suppression or enhancement.
-
Specificity: Mass spectrometry provides high selectivity, reducing the likelihood of interference from other compounds.
The following tables summarize the performance of this compound based methods across various biological and environmental matrices, and compare them with alternative quantification techniques.
Data Presentation: Performance Metrics of Triclocarban Quantification Methods
Table 1: this compound Isotope Dilution Mass Spectrometry (IDMS) Methods
| Matrix | Method | Recovery (%) | Precision (RSD %) | LOQ | Citation |
| Human Breast Milk | UPLC-MS/MS | 100.2 - 119.3 | 5.91 - 11.31 | 0.03 µg/kg | [3] |
| Human Urine | ID-UPLC-MS/MS | 75.6 - 102.4 | < 14.2 | Not Specified | [4] |
| Municipal Biosolids | LC-ESI-MS/MS | 98.3 ± 5 | Not Specified | 0.2 ng/g | [5] |
| Aquatic Samples | LC-ESI-MS | Not Specified | Not Specified | 3 - 50 ng/L | [6] |
| Rat Feces | HPLC-MS/MS | 87.7 - 120 | 4.99 - 22.4 | 92.9 ng/g | [7][8] |
Table 2: Alternative Quantification Methods for Triclocarban
| Method | Internal Standard | Matrix | Recovery (%) | Precision (RSD %) | LOQ | Citation |
| UHPLC-MS/MS | Ethylparaben, Deuterated Benzophenone | Soil, Compost | 83 - 107 | 9 - 21 | 0.1 - 1.0 ng/g | [9] |
| HPLC-UV | None (External Standard) | Cosmetic Products | Not Specified | Not Specified | Not Specified | [10] |
| MISPE-HPLC-UV | None (External Standard) | Soil, Biosolids | Not Specified | Not Specified | 40 µg/kg (Soil), 100 µg/kg (Biosolids) | [11][12] |
Experimental Protocols
This compound Isotope Dilution Method (UPLC-MS/MS) for Human Breast Milk[3]
Sample Preparation:
-
To a 1 mL breast milk sample, add 2 mL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and add this compound internal standard solution.
-
The sample is then subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase.
-
The extract is purified using a C18 solid-phase extraction (SPE) cartridge.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters ACQUITY UPLC™ HSS T3 column (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 0.3 mL/min.
-
Detection: Triple quadrupole mass spectrometer operating in negative ion mode.
-
Quantification: Isotopic internal standard calibration.
Alternative Method (HPLC-UV) for Triclocarban in Cosmetic Products[10]
Sample Preparation:
-
Accurately weigh about 0.5 g of the cosmetic sample into a 50 mL volumetric flask.
-
Add 40 mL of methanol and sonicate for 30 minutes.
-
Cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions:
-
Column: Agilent SB-C8 analytical column (250 × 4.6 mm, 5µm)
-
Mobile Phase: Methanol and 0.01 mol/L phosphate buffer (pH 3.0) (72:28, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: External standard calibration curve.
Mandatory Visualization
The primary antibacterial mechanism of action of triclocarban involves the inhibition of the enoyl-(acyl-carrier-protein) reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacteriostatic effects.[13][14]
Caption: Mechanism of action of Triclocarban.
The provided experimental workflows and performance data clearly demonstrate the superior accuracy and precision of this compound based quantification methods. For researchers requiring reliable and robust data, especially in complex biological matrices, the adoption of isotope dilution mass spectrometry is highly recommended.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcrcps.com [ijcrcps.com]
- 10. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
Comparative Stability of (Triclocarban-13C6) and Native Triclocarban: A Guide for Researchers
This guide provides a detailed comparison of the stability of Triclocarban-13C6 and its native, unlabeled counterpart. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform study design and analytical method development.
Introduction: Structural and Chemical Equivalence
Triclocarban is a potent antimicrobial agent with the chemical formula C₁₃H₉Cl₃N₂O.[1][2] this compound is an isotopically labeled version of triclocarban where six carbon atoms in one of the phenyl rings have been replaced with the stable isotope, carbon-13.[3] This labeling results in a molecule with a higher molecular weight, which is readily distinguishable by mass spectrometry.
From a chemical stability perspective, native triclocarban and this compound are considered to be virtually identical. The substitution with a stable, non-radioactive isotope like carbon-13 does not significantly alter the electronic structure or the strength of the chemical bonds within the molecule.[4][5][6][7] Therefore, their susceptibility to degradation under various stress conditions is expected to be the same. Any observed degradation pathways and kinetics for native triclocarban can be directly extrapolated to this compound.
Comparative Stability Data
While no studies have been published that directly compare the stability of this compound and native triclocarban, extensive research has been conducted on the degradation of native triclocarban in various environmental and laboratory settings. The data presented below can be considered representative for both compounds.
Table 1: Degradation Kinetics of Native Triclocarban under Various Conditions
| Condition | Matrix | Half-life (t½) | Degradation Products | Reference |
| Aerobic Biodegradation | Activated Sludge (21°C) | No significant degradation | - | [8] |
| Aerobic Biodegradation | Activated Sludge (30°C) | Degradation rate: -0.0158 ± 0.012 h⁻¹ | 4-chloroaniline | [8] |
| Ozonation | Acetonitrile/Water | Rate constant (pH 7): 5x10³ M⁻¹s⁻¹ | Multiple intermediate products | [9] |
| Photodegradation | Kaolinite Surface | Rate constant: 3.1 x 10⁻³ min⁻¹ | Dimers and other photoproducts | [10][11] |
Experimental Protocols
3.1. Forced Degradation Study Protocol (General)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14] The following is a generalized protocol for triclocarban based on ICH guidelines.[13][15][16]
Objective: To investigate the degradation of triclocarban under various stress conditions.
Materials:
-
Triclocarban (or this compound) reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a UV/Vis or mass spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of triclocarban in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the mixture at room temperature or heat to 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of triclocarban and a solution to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solid sample and a solution of triclocarban to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS/MS method. The mobile phase and column should be selected to achieve adequate separation of the parent compound from its degradation products.
3.2. Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm or MS detection
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Signaling Pathways and Mechanisms of Action
Triclocarban is recognized as an endocrine-disrupting chemical that can interfere with hormone signaling pathways.[17][18][19][20] Its primary mechanisms of endocrine disruption involve the amplification of androgen and estrogen receptor activity and agonistic effects on the estrogen-related receptor γ (ERRγ).[17][18][19][21][22][23][24]
4.1. Androgen and Estrogen Receptor Amplification
Triclocarban, while not a direct agonist for the androgen receptor (AR) or estrogen receptor (ER), has been shown to enhance the transcriptional activity of these receptors in the presence of their natural ligands (testosterone and estradiol, respectively).[17][19][22][23][24] This suggests a mechanism where triclocarban acts as a co-activator or sensitizer of the hormone-receptor complex.
Caption: Triclocarban amplifies androgen and estrogen signaling.
4.2. Estrogen-Related Receptor γ (ERRγ) Agonism
Recent studies have identified triclocarban as an agonist for the estrogen-related receptor γ (ERRγ), an orphan nuclear receptor involved in the regulation of cellular metabolism.[21] This interaction represents a novel pathway for its endocrine-disrupting effects.
Caption: Triclocarban acts as an agonist for ERRγ.
Conclusion
The chemical stability of this compound is expected to be identical to that of native triclocarban due to the nature of stable isotope labeling. Researchers can confidently apply the existing body of knowledge on the degradation pathways and stability of native triclocarban to their studies involving the 13C-labeled analog. The provided experimental protocols and diagrams of signaling pathways offer a foundational resource for further investigation into the stability and biological activity of this widely used antimicrobial compound.
References
- 1. Triclocarban - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. musechem.com [musechem.com]
- 5. Isotope Labelled Compounds [simsonpharma.com]
- 6. moravek.com [moravek.com]
- 7. musechem.com [musechem.com]
- 8. Degradation of triclosan and triclocarban and formation of transformation products in activated sludge using benchtop bioreactors (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Triclosan on the Kaolinite Surface: Kinetic, Mechanistic, and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An in Silico and in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. edlists.org [edlists.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro biologic activities of the antimicrobials triclocarban, its analogs, and triclosan in bioassay screens: receptor-based bioassay screens | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Researcher's Guide to Evaluating the Isotopic Purity of (Triclocarban-13C6)
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of internal standards is paramount for accurate quantification in analytical studies. This guide provides a comprehensive comparison of commercially available (Triclocarban-13C6), an essential internal standard for the analysis of the antimicrobial agent Triclocarban. We present experimental data, detailed analytical protocols, and a comparison with a deuterated alternative to aid in the selection of the most suitable standard for your research needs.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a compound that is labeled with the desired stable isotope at the specified positions. High isotopic purity is crucial as it minimizes interferences from unlabeled or partially labeled species, thereby enhancing the accuracy and precision of analytical measurements, particularly in isotope dilution mass spectrometry.
Comparison of Commercially Available Labeled Triclocarban
The selection of a reliable internal standard is a critical step in method development. Below is a comparison of commercially available this compound and a deuterated alternative, Triclocarban-d4. The data presented is based on information provided by various suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Product | Supplier | Isotopic Purity (%) | Chemical Purity (%) | Notes |
| This compound | Cambridge Isotope Laboratories | 99 | 98 | Labeled on the 4-chlorophenyl ring. |
| This compound | MedChemExpress | 99.23 | ≥98.0 | Isotopic enrichment is specified. |
| This compound | LGC Standards | Not explicitly stated | >95 (HPLC) | Further details may be available upon request. |
| Triclocarban-d4 | MedChemExpress | Not explicitly stated | ≥98.0 | Deuterium labeled. |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of (this compound) is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the isotopic enrichment and the presence of any unlabeled or partially labeled species.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS is a powerful technique to determine the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition).
Experimental Workflow:
Experimental workflow for isotopic purity determination by LC-HRMS.
Detailed Method:
-
Sample Preparation: A stock solution of (this compound) is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC): An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution profile. A common mobile phase consists of water and acetonitrile, both with a small percentage of formic acid to improve ionization.
-
High-Resolution Mass Spectrometry (HRMS): The eluent from the LC system is introduced into the ion source of a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument. Electrospray ionization (ESI) in either positive or negative mode is commonly used. The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting (this compound).
-
-
Data Analysis:
-
The raw data is processed to extract the ion chromatograms (EICs) for the molecular ions of the fully labeled (this compound) and any potential unlabeled (M+0) or partially labeled isotopologues.
-
The peak areas of each isotopologue are integrated.
-
The isotopic purity is calculated as the ratio of the peak area of the fully labeled isotopologue to the sum of the peak areas of all observed isotopologues, expressed as a percentage.[1][2]
-
Isotopic Purity Assessment by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 13C NMR spectroscopy can be used to determine the isotopic enrichment at specific carbon positions within a molecule. The intensity of the 13C signal is directly proportional to the number of 13C nuclei at that position. By comparing the integrals of the signals from the labeled and unlabeled carbon atoms, the isotopic purity can be calculated.
Experimental Workflow:
Workflow for isotopic purity determination by 13C NMR.
Detailed Method:
-
Sample Preparation: A sufficient amount of the (this compound) standard is dissolved in a deuterated solvent (e.g., DMSO-d6) to achieve a concentration suitable for 13C NMR analysis (typically in the range of 5-20 mg/mL).
-
NMR Spectroscopy: The 13C NMR spectrum is acquired on a high-field NMR spectrometer. A quantitative 13C NMR experiment is performed, which may require a longer relaxation delay to ensure accurate integration of the signals.
-
Data Analysis: The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction). The signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced. The isotopic purity is determined by comparing the integral of the signals from the labeled carbons to any residual signals from the corresponding unlabeled carbons. The presence of satellite peaks due to 13C-13C coupling can also provide information about the extent of labeling.
Conclusion
The evaluation of isotopic purity is a critical quality control step for any research involving stable isotope-labeled internal standards. For the analysis of Triclocarban, (this compound) with a high isotopic purity (≥99%) is commercially available and serves as a reliable internal standard. Both high-resolution mass spectrometry and 13C NMR spectroscopy are powerful techniques for the verification of isotopic purity. Researchers should carefully consider the specifications provided by the supplier and, when necessary, perform their own purity assessment using the detailed protocols outlined in this guide to ensure the generation of high-quality, reproducible data. The choice between a 13C-labeled and a deuterated standard will depend on the specific analytical method and potential for isotopic exchange in the case of deuterium labels.
References
A Comparative Guide to Triclocarban Analysis: Method Validation Using an Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, accurate quantification of triclocarban (TCC), a widely used antimicrobial agent, is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. This guide provides a detailed comparison of analytical methodologies for TCC analysis, focusing on the robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Triclocarban-13C6. Performance data is compared against alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: A Comparative Analysis of Method Performance
The choice of analytical method for triclocarban quantification significantly impacts the reliability and sensitivity of the results. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for achieving the highest accuracy and precision, as it effectively compensates for variations in sample preparation and matrix effects.[1] The following tables summarize the performance characteristics of the primary LC-MS/MS method and compare it with the alternative HPLC-UV method.
Table 1: Performance Characteristics of Triclocarban Analysis by LC-MS/MS with this compound Internal Standard
| Parameter | Performance in Biological Matrices (Urine, Serum) | Performance in Environmental Matrices (Wastewater, Soil) |
| Linearity (R²) | >0.99 (0.01-150 ng/mL)[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.001-0.3 ng/mL[2] | 3-50 ng/L (matrix dependent)[1] |
| Limit of Quantification (LOQ) | 10 ng/L in wastewater[3] | 0.2 µg/kg in nails[4] |
| Recovery | 82.0% - 120.7%[2] | 92% - 96% in wastewater[3] |
| Precision (RSD) | <7.6% (inter-day and intra-day)[2] | 2% in wastewater[3] |
Table 2: Performance Characteristics of Triclocarban Analysis by HPLC-UV
| Parameter | Performance in Cosmetic Products | Performance in Wastewater |
| Linearity (R²) | >0.999 (0-110 µg/mL)[5] | >0.99 (0.150-20.00 µg/L) |
| Limit of Detection (LOD) | Not specified | 0.028 µg/L[6] |
| Limit of Quantification (LOQ) | Not specified | 0.095 µg/L[6] |
| Recovery | Not specified | 89.5% - 102.8%[6] |
| Precision (RSD) | Not specified | <6.3%[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are the typical experimental protocols for the LC-MS/MS method using this compound and the HPLC-UV method.
Method 1: Triclocarban Analysis by LC-MS/MS with this compound Internal Standard
This method is highly selective and sensitive, making it suitable for complex matrices and trace-level detection.
1. Sample Preparation:
-
Biological Samples (Urine/Serum): Samples are often subjected to enzymatic hydrolysis to deconjugate triclocarban metabolites. This is followed by a sample clean-up and concentration step, typically Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering substances.[2] this compound is added at the beginning of the sample preparation process to account for any analyte loss.
-
Environmental Samples (Wastewater/Soil): For aqueous samples like wastewater, pre-concentration is achieved using SPE.[1] For solid samples such as soil or biosolids, an initial extraction with an organic solvent (e.g., acetonitrile) is performed, often accelerated by sonication or pressurized liquid extraction. The extract is then cleaned up using SPE.
2. Chromatographic Separation:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used for fast and efficient separation.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate triclocarban from other matrix components.[7]
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.
3. Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for triclocarban.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both triclocarban and this compound to ensure accurate identification and quantification.
Method 2: Triclocarban Analysis by HPLC-UV
This method is more accessible and cost-effective but generally less sensitive and selective than LC-MS/MS.
1. Sample Preparation:
-
Cosmetic Products: The sample is typically dissolved in a suitable organic solvent, such as methanol, and then diluted to fall within the calibration range.
-
Wastewater: Similar to the LC-MS/MS method, a pre-concentration and clean-up step using SPE is necessary to achieve the required sensitivity and remove interferences.[6]
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system is sufficient.
-
Column: An Agilent SB-C8 analytical column (250 × 4.6 mm, 5µm) has been reported for this analysis.[5]
-
Mobile Phase: An isocratic elution with a mixture of methanol and a phosphate buffer solution (pH 3.0) is often used.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
3. UV Detection:
-
Detector: A UV detector is used to monitor the absorbance of the eluent.
-
Wavelength: The detection wavelength is typically set at 280 nm.[5][8]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for triclocarban analysis and a logical comparison of the analytical methods.
Caption: Experimental workflow for triclocarban analysis using LC-MS/MS.
Caption: Comparison of LC-MS/MS and HPLC-UV for triclocarban analysis.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of triclosan, triclocarban, triclocarban metabolites and byproducts in urine and serum by ultra-high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 4. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Triclocarban-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Triclocarban-13C6, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is an isotopically labeled form of Triclocarban, a potent antibacterial agent. Due to the environmental hazards associated with Triclocarban, including high toxicity to aquatic life and its persistence in the environment, this compound must be managed as a hazardous waste.[1] Discharge into drains or the environment is strictly prohibited.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service that utilizes chemical incineration.
-
Waste Collection and Storage :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a compatible material that will not react with the chemical.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Packaging for Disposal :
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department or the licensed waste disposal company.
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, directly contact a licensed professional waste disposal service. Provide them with the safety data sheet (SDS) for Triclocarban or this compound.
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste and dispose of it along with the chemical waste.
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste. Always confirm this procedure with your local regulations.
-
-
Spill Management :
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the spilled solid material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and absorbent material, and collect these materials as hazardous waste.
-
Quantitative Data for Handling and Storage
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | Room Temperature | [3][4] |
| Storage Stability (Solid) | 3 years at room temperature | [3] |
| Storage Temperature (In Solvent) | -20°C (for up to 1 year) or -80°C (for up to 2 years) | [3] |
| Solubility in DMSO | 100 mg/mL | |
| Incineration Temperature | Generally 850°C - 1000°C for hazardous waste | [1] |
| Incinerator Gas Residence Time | > 2 seconds | [1] |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
References
Personal protective equipment for handling (Triclocarban-13C6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Triclocarban-13C6. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Protection Level |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved | Essential |
| Chemical Goggles | ANSI Z87.1 approved | Recommended when splashing is possible | |
| Hand Protection | Chemical-resistant gloves | Compatible with Triclocarban | Essential |
| Nitrile or Neoprene | Recommended materials | ||
| Respiratory Protection | Air-purifying respirator | NIOSH-approved | Required if dust is generated |
| N95 or higher particulate filter | Minimum recommendation | ||
| Body Protection | Laboratory Coat | Standard | Essential |
| Chemical-resistant apron | Recommended for larger quantities | ||
| Full-body protective clothing | As needed based on risk assessment |
Experimental Protocols
Handling Solid (this compound):
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers. If dust is unavoidable, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.
-
Spill Management: In the event of a spill, avoid dry sweeping which can create dust. Instead, gently dampen the spilled material with water and then carefully collect it using absorbent pads. Place the waste in a sealed container for proper disposal.
Preparing Solutions:
-
Solvent Selection: When preparing solutions, select an appropriate solvent in which this compound is soluble.
-
Dissolution: Add the solid this compound to the solvent slowly while stirring to ensure complete dissolution. Perform this step in a chemical fume hood.
-
Storage: Store solutions in clearly labeled, sealed containers. Consult the Safety Data Sheet (SDS) for specific storage conditions.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables like gloves and wipes, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
